molecular formula C9H20O B099175 2,3-Dimethyl-3-heptanol CAS No. 19549-71-4

2,3-Dimethyl-3-heptanol

Cat. No.: B099175
CAS No.: 19549-71-4
M. Wt: 144.25 g/mol
InChI Key: JIEGVNXCNNWVPH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethyl-3-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-3-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEGVNXCNNWVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941319
Record name 2,3-Dimethylheptan-3-ol
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Molecular Weight

144.25 g/mol
Source PubChem
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CAS No.

19549-71-4
Record name 2,3-Dimethyl-3-heptanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-3-heptanol
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Record name 2,3-Dimethylheptan-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-3-heptanol: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the tertiary alcohol, 2,3-Dimethyl-3-heptanol. It delves into its molecular structure, key physical constants, characteristic chemical reactions, and detailed spectroscopic signatures. Furthermore, this document outlines a robust laboratory-scale synthesis protocol and essential safety and handling procedures, offering valuable insights for professionals in research and development.

Molecular Identity and Structure

2,3-Dimethyl-3-heptanol is a branched-chain nonanol. As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structural feature that dictates its chemical reactivity, particularly its resistance to oxidation and its propensity for elimination reactions.

  • IUPAC Name: 2,3-dimethylheptan-3-ol[1][2]

  • CAS Number: 19549-71-4[1][2]

  • Molecular Formula: C₉H₂₀O[1][2]

  • Canonical SMILES: CCCCC(C)(C(C)C)O[1][2]

  • InChI Key: JIEGVNXCNNWVPH-UHFFFAOYSA-N[1][2]

grignard_synthesis reagent1 Isopropyl Bromide grignard Isopropylmagnesium Bromide (Grignard Reagent) reagent1->grignard reagent2 Magnesium Turnings reagent2->grignard intermediate Magnesium Alkoxide Intermediate grignard->intermediate ketone 3-Heptanone ketone->intermediate product 2,3-Dimethyl-3-heptanol intermediate->product workup Aqueous Acidic Workup (e.g., H₃O⁺) workup->product

Caption: Grignard synthesis workflow for 2,3-Dimethyl-3-heptanol.

Experimental Protocol: Synthesis of 2,3-Dimethyl-3-heptanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium has mostly reacted.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-heptanone in anhydrous diethyl ether from the dropping funnel, controlling the rate to maintain a gentle reflux.

  • Quenching and Workup: After the addition is complete and the reaction has stirred, slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Chemical Reactivity: Acid-Catalyzed Dehydration

As a tertiary alcohol, 2,3-Dimethyl-3-heptanol readily undergoes acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. Due to the possibility of rearrangements and the presence of multiple beta-hydrogens, a mixture of alkene products is possible, with the most substituted (and therefore most stable) alkene typically being the major product according to Zaitsev's rule.

dehydration_reaction alcohol 2,3-Dimethyl-3-heptanol carbocation Tertiary Carbocation Intermediate alcohol->carbocation H⁺ protonation Protonation of -OH group h2o_loss Loss of H₂O protonation->h2o_loss alkene1 Alkene Product 1 (Major) carbocation->alkene1 -H⁺ alkene2 Alkene Product 2 (Minor) carbocation->alkene2 -H⁺ deprotonation Deprotonation

Caption: Dehydration reaction pathway of 2,3-Dimethyl-3-heptanol.

Experimental Protocol: Dehydration of 2,3-Dimethyl-3-heptanol

  • Reaction Setup: Place 2,3-Dimethyl-3-heptanol in a round-bottom flask with a boiling chip. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric or phosphoric acid.

  • Distillation: Heat the mixture and collect the distillate, which will be a mixture of water and the alkene products. The temperature of the distillation should be monitored.

  • Workup: Wash the distillate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride), and then purify by simple distillation to isolate the alkene products.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 2,3-Dimethyl-3-heptanol.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,3-Dimethyl-3-heptanol is characterized by fragmentation patterns typical of tertiary alcohols. The molecular ion peak (m/z 144) is often weak or absent due to the instability of the molecular ion. The spectrum is dominated by fragments resulting from alpha-cleavage and dehydration.

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. The major fragments observed for 2,3-Dimethyl-3-heptanol via GC-MS are at m/z 87, 55, and 69. [1][2]The peak at m/z 87 likely corresponds to the loss of a butyl radical (C₄H₉•), and the peak at m/z 55 could result from further fragmentation.

  • Dehydration: Loss of a water molecule (18 amu) from the molecular ion can lead to a peak at m/z 126, although this may be of low intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 2,3-Dimethyl-3-heptanol, the key characteristic absorptions are:

  • O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. For a similar compound, 2-methyl-3-heptanol, this peak is observed around 3375 cm⁻¹. [1]* C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region is indicative of the C-O stretching vibration of a tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

  • The spectrum would be complex due to the number of similar alkyl protons.

  • -OH Proton: A singlet, typically broad, appearing between 1-5 ppm. Its chemical shift can vary with concentration and solvent.

  • Alkyl Protons: A series of overlapping multiplets and triplets would be expected in the 0.8-1.7 ppm range, corresponding to the various CH₃, CH₂, and CH groups. The terminal methyl group of the butyl chain would likely appear as a triplet around 0.9 ppm.

¹³C NMR (Predicted)

Due to the asymmetry of the molecule, nine distinct carbon signals are expected.

  • C-OH Carbon: The carbon atom bonded to the hydroxyl group (C3) would be deshielded and is expected to appear in the 70-80 ppm range.

  • Alkyl Carbons: The other eight carbon signals corresponding to the methyl, methylene, and methine carbons would appear in the upfield region of the spectrum, typically between 10-40 ppm. Based on data for the similar 2-methyl-3-heptanol, peaks can be expected around 14, 17, 19, 23, 28, 33, and 34 ppm. [2]

Safety, Handling, and Storage

2,3-Dimethyl-3-heptanol is classified as a hazardous substance.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a well-ventilated area, preferably in a fume hood. [3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep away from sources of ignition.

References

  • PubChem. (n.d.). 2,3-Dimethyl-3-heptanol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Chegg. (2019, March 22). The product : 2-methyl-3-heptanol Reactants : isobutyraldehyde and bromobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 14). 8.7: Alcohols. Retrieved from [Link]

  • U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, June 25). Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents). Retrieved from [Link]

  • PubChem. (n.d.). 1-Nonanol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • Quora. (2016, October 27). What are the reasons as to why n-Butanol is not soluble in water?. Retrieved from [Link]

  • Chegg. (2019, March 22). The product : 2-methyl-3-heptanol Reactants : isobutyraldehyde and bromobutane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]

  • Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. FAA USA Safety and Health Programs. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IR spectrum of an n-heptanol molecule. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]

  • ATB. (n.d.). (3R)-2,2-Dimethyl-3-pentanol | C 7 H 16 O | MD Topology | NMR. Retrieved from [Link]

  • Masaryk University. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Tap'in 3PL. (n.d.). How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

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Sources

Technical Whitepaper: 2,3-Dimethyl-3-heptanol (CAS 19549-71-4)

[1][2][3]

Executive Summary

2,3-Dimethyl-3-heptanol (CAS 19549-71-4) is a specialized tertiary alcohol belonging to the branched-chain alkyl alcohol family.[1][2][3] Characterized by its steric bulk and stability against oxidation, this compound serves as a critical intermediate in organic synthesis, a functional ingredient in fragrance formulation, and a reference standard in pharmaceutical impurity profiling.[4] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, analytical characterization, and safety protocols for research and development applications.[4]

Part 1: Chemical Identity & Physicochemical Profile[2]

The compound is a chiral tertiary alcohol featuring a heptane backbone substituted with methyl groups at the C2 and C3 positions.[4][5] Its tertiary nature renders it resistant to oxidation under mild conditions, a property exploited in stability-demanding applications.[4][5]

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 19549-71-4
IUPAC Name 2,3-Dimethylheptan-3-ol
Synonyms 3-Heptanol, 2,3-dimethyl-; Isopropyl butyl methyl carbinol
Molecular Formula C₉H₂₀O
Molecular Weight 144.26 g/mol
Physical State Colorless liquid
Boiling Point ~180–185 °C (Predicted/Analogous)
Density ~0.83 g/mL (at 20 °C)
Solubility Insoluble in water; Soluble in ethanol, diethyl ether, THF
Chirality One chiral center at C3 (Exists as enantiomeric pair)

Part 2: Synthetic Pathways & Reaction Mechanisms[5]

The synthesis of 2,3-dimethyl-3-heptanol is classically achieved via Grignard addition , exploiting the nucleophilic attack of an organomagnesium reagent on a ketone. Two primary retrosynthetic disconnections are viable, but the addition of n-butylmagnesium bromide to 3-methyl-2-butanone (methyl isopropyl ketone) is often preferred due to the commercial availability of the ketone substrate.

Core Synthesis Protocol: Grignard Addition

This protocol describes the synthesis on a laboratory scale (0.1 mol basis).[4][5]

Reagents:
  • Substrate: 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Reagent: n-Butylmagnesium bromide (2.0 M solution in THF or diethyl ether)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).[4][5]

  • Reagent Preparation: Charge the flask with n-Butylmagnesium bromide (1.1 equivalents). Cool the solution to 0 °C using an ice bath to mitigate exotherms during addition.

  • Addition: Dissolve 3-methyl-2-butanone (1.0 equivalent) in anhydrous THF. Transfer to the addition funnel. Add dropwise to the Grignard solution over 30–45 minutes, maintaining the internal temperature below 10 °C.

    • Mechanistic Insight: The nucleophilic butyl carbanion attacks the carbonyl carbon of the ketone.[4][5] The bulky isopropyl group on the ketone directs the attack but does not prevent it.[4][5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the ketone via TLC or GC-FID.[4][5]

  • Quench: Cool the reaction mixture back to 0 °C. Carefully quench by slow addition of saturated NH₄Cl. This protonates the intermediate alkoxide to form the alcohol.[4][5]

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.[4][5]

  • Purification: Concentrate under reduced pressure. Purify the crude oil via fractional distillation under vacuum to isolate the pure tertiary alcohol.[4][5]

Visualization: Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisPathwayStart13-Methyl-2-butanone(Substrate)InterMagnesium AlkoxideIntermediateStart1->InterNucleophilic Attack(THF, 0°C)Start2n-Butylmagnesium Bromide(Reagent)Start2->InterQuenchAcidic Workup(NH4Cl / H3O+)Inter->QuenchProtonationProduct2,3-Dimethyl-3-heptanol(Target)Quench->ProductIsolation

Figure 1: Grignard synthesis pathway for 2,3-Dimethyl-3-heptanol via alkyl addition to ketone.

Part 3: Analytical Characterization[6]

Validating the identity of 2,3-dimethyl-3-heptanol requires distinguishing it from structural isomers (e.g., 2,6-dimethyl-2-heptanol).

Mass Spectrometry (GC-MS)

As a tertiary alcohol, the molecular ion (M+) is often weak or absent due to rapid dehydration or alpha-cleavage.[5]

  • Key Fragments:

    • m/z 126: Loss of water [M - 18]⁺.[4][5]

    • m/z 87: Alpha-cleavage losing the butyl group [M - C₄H₉]⁺.[5]

    • m/z 43: Isopropyl cation [C₃H₉]⁺ or Acetyl fragment.[4][5]

    • m/z 59: Characteristic oxygen-containing fragment for tertiary alcohols.[4][5]

Nuclear Magnetic Resonance (NMR)[8]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~0.9 ppm: Methyl triplets (terminal butyl group).[4][5]

    • δ ~0.9-1.0 ppm: Isopropyl methyls (doublet, J ≈ 7 Hz).[4][5]

    • δ ~1.1 ppm: Singlet (3H) corresponding to the methyl group directly attached to the quaternary C3.[4][5]

    • δ ~1.2-1.6 ppm: Methylene envelope (butyl chain protons).[4][5]

    • δ ~1.8 ppm: Methine septet (isopropyl CH).[4][5]

  • ¹³C NMR:

    • Distinct quaternary carbon signal at δ ~73-75 ppm (C3-OH).[5]

Visualization: Analytical Logic

AnalyticalLogiccluster_MSGC-MS Profilingcluster_NMR1H NMR VerificationSampleUnknown Sample(Candidate: 2,3-Dimethyl-3-heptanol)MS_CheckCheck Molecular Ion & FragmentsSample->MS_CheckNMR_CheckCheck Chemical ShiftsSample->NMR_CheckFrag1m/z 126 (M-H2O)MS_Check->Frag1Frag2m/z 87 (Alpha Cleavage)MS_Check->Frag2ResultConfirmed IdentityFrag1->ResultShift1Singlet ~1.1 ppm(C3-Methyl)NMR_Check->Shift1Shift2Septet ~1.8 ppm(Isopropyl CH)NMR_Check->Shift2Shift1->Result

Figure 2: Analytical decision tree for structural verification.

Part 4: Applications & Functional Properties

Fragrance & Flavor Industry

Branched-chain alcohols like 2,3-dimethyl-3-heptanol are valued for their diffusive power and stability.[5]

  • Odor Profile: Typically exhibits a woody, floral, and slightly herbal character.[4][5] The tertiary alcohol structure provides resistance to oxidation, making it suitable for functional perfumery (soaps, detergents) where stability is paramount.[4][5]

  • Role: Acts as a blender or modifier, adding volume to floral accords without introducing instability associated with aldehydes.[4][5]

Pharmaceutical Development
  • Impurity Standard: Used as a reference standard in the quality control of drugs synthesized via Grignard routes involving similar alkyl chains.[4][5]

  • Intermediate: The steric bulk of the C3 center makes it a useful scaffold for studying steric effects in enzyme inhibition or receptor binding assays.[4][5]

Part 5: Safety, Handling, & Toxicology[5]

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • H227: Combustible liquid.[4][5]

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors.[4][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids. Keep container tightly closed to prevent moisture absorption.[4][5]

  • Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as hazardous organic waste.[4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140544, 2,3-Dimethyl-3-heptanol.[4][5] Retrieved from [Link]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure of 2,3-Dimethyl-3-heptanol, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's structural elucidation, spectroscopic characterization, synthesis, and key physicochemical properties, offering field-proven insights into its scientific context.

Introduction: Unveiling a Chiral Tertiary Alcohol

2,3-Dimethyl-3-heptanol, with the chemical formula C₉H₂₀O, is a tertiary alcohol characterized by a heptane backbone substituted with a hydroxyl group and two methyl groups at positions 2 and 3.[1][2] Its IUPAC name is 2,3-dimethylheptan-3-ol.[1] The presence of a chiral center at the carbon atom C3, bonded to four different substituents (a hydroxyl group, a methyl group, an isopropyl group, and a butyl group), imparts chirality to the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers. This stereoisomerism is a critical consideration in fields such as pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.

With a molecular weight of approximately 144.25 g/mol , this compound serves as a valuable intermediate in various chemical syntheses.[1] Its tertiary alcohol nature confers specific reactivity, making it a useful building block in the production of more complex molecules.

Molecular Structure and Stereochemistry

The core of 2,3-Dimethyl-3-heptanol's functionality lies in its three-dimensional arrangement. The central carbon of the heptane chain, C3, is a stereocenter, giving rise to (R)- and (S)-enantiomers. The specific spatial orientation of the substituents around this chiral center can significantly influence its interactions with other chiral molecules, a fundamental principle in drug-receptor binding and asymmetric synthesis.

PropertyValueSource
Chemical FormulaC₉H₂₀O[1][2]
IUPAC Name2,3-dimethylheptan-3-ol[1]
Molecular Weight~144.25 g/mol [1]
CAS Number19549-71-4[2]
Chiral Centers1 (at C3)

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the molecular structure of 2,3-Dimethyl-3-heptanol is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of experimentally verified spectra in public databases, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and provide an expected spectral profile for structural verification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming the absence of molecular symmetry.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity.

It is crucial to note that these are predicted values and experimental verification is recommended for definitive structural assignment.

Mass Spectrometry (MS)

The mass spectrum of 2,3-Dimethyl-3-heptanol provides information about its molecular weight and fragmentation pattern, which is characteristic of its structure. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) database.[2]

The fragmentation of tertiary alcohols is often characterized by the loss of an alkyl group or a water molecule from the molecular ion.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dimethyl-3-heptanol, also available from the NIST database, reveals the presence of key functional groups.[2] The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The spectrum also displays strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the alkyl backbone.

Synthesis of 2,3-Dimethyl-3-heptanol: A Grignard Approach

A common and effective method for the synthesis of tertiary alcohols like 2,3-Dimethyl-3-heptanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2,3-Dimethyl-3-heptanol points to 3-heptanone and a methyl Grignard reagent (e.g., methylmagnesium iodide) as suitable starting materials.

G 2,3-Dimethyl-3-heptanol 2,3-Dimethyl-3-heptanol Retrosynthesis Retrosynthesis 2,3-Dimethyl-3-heptanol->Retrosynthesis 3-Heptanone 3-Heptanone Retrosynthesis->3-Heptanone Methyl Grignard Reagent Methyl Grignard Reagent Retrosynthesis->Methyl Grignard Reagent caption Retrosynthetic analysis of 2,3-Dimethyl-3-heptanol.

Caption: Retrosynthetic analysis of 2,3-Dimethyl-3-heptanol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,3-Dimethyl-3-heptanol.

Materials:

  • 3-Heptanone

  • Methyl iodide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of 3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation.

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Work-up and Purification a Mg turnings + anhydrous ether b Add CH3I in ether dropwise a->b c Formation of CH3MgI b->c d Cool Grignard reagent c->d Proceed to next step e Add 3-Heptanone in ether dropwise d->e f Formation of alkoxide intermediate e->f g Quench with aq. NH4Cl f->g Proceed to work-up h Extract with ether g->h i Dry and evaporate solvent h->i j Purify by distillation i->j caption Workflow for the synthesis of 2,3-Dimethyl-3-heptanol.

Caption: Workflow for the synthesis of 2,3-Dimethyl-3-heptanol.

Physicochemical Properties and Applications

2,3-Dimethyl-3-heptanol is a liquid at room temperature with a predicted boiling point in the range of 170-180 °C. As a tertiary alcohol, it is less prone to oxidation compared to primary and secondary alcohols.

Its applications are primarily as an intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of fragrances, surfactants, and specialty polymers. The chirality of the molecule also makes it a potential building block in the synthesis of enantiomerically pure compounds for the pharmaceutical industry.

Safety and Handling

As with all laboratory chemicals, 2,3-Dimethyl-3-heptanol should be handled with appropriate safety precautions. It is a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2,3-Dimethyl-3-heptanol is a chiral tertiary alcohol with a well-defined molecular structure that can be thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is readily achievable through the robust Grignard reaction, making it an accessible intermediate for various applications in the chemical and pharmaceutical industries. A comprehensive understanding of its stereochemistry and reactivity is paramount for its effective utilization in research and development.

References

  • PubChem. 2,3-Dimethyl-3-heptanol. National Center for Biotechnology Information. [Link]

  • NIST. 3-Heptanol, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

Solubility Profile & Physicochemical Characterization of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,3-Dimethyl-3-heptanol in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a tertiary alcohol characterized by significant steric bulk around the hydroxyl moiety. Its physicochemical behavior is dominated by a nine-carbon lipophilic skeleton (C9H20O), resulting in high solubility across a broad spectrum of organic solvents and negligible solubility in aqueous media. This guide provides a technical breakdown of its solubility parameters, mechanistic interactions, and protocols for experimental verification, designed for application in organic synthesis, fragrance formulation, and extraction workflows.

Physicochemical Profile

Understanding the structural constraints of 2,3-Dimethyl-3-heptanol is prerequisite to predicting its solvent interactions. The tertiary hydroxyl group is sterically hindered by adjacent methyl groups (C2 and C3 positions), which reduces its capacity to act as a hydrogen bond donor compared to primary or secondary isomers.

Table 1: Key Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₉H₂₀OStructure Analysis
Molecular Weight 144.26 g/mol Calculated
Boiling Point 170–175 °CAnalogous Isomer Data (2,6-isomer) [1, 2]
Density ~0.824 g/mL (at 25°C)Predicted/Analogous [3]
Flash Point ~63 °CClosed Cup (Analogous) [3]
LogP (Octanol/Water) ~2.9 – 3.1Predicted (XLogP3) [4]
Water Solubility < 300 mg/L (Insoluble)Predicted based on LogP
Physical State Colorless LiquidObservation

Solubility Principles & Mechanism

The solubility of 2,3-Dimethyl-3-heptanol is governed by the competition between its hydrophobic alkyl chain and the hydrophilic hydroxyl head.

Mechanistic Drivers
  • Van der Waals Dominance: The heptyl chain and methyl substituents create a large non-polar surface area. This favors interaction with non-polar solvents (London Dispersion Forces).

  • Steric Hindrance: The tertiary position of the -OH group limits the formation of organized hydrogen-bonding networks. While it can accept hydrogen bonds, its ability to donate is kinetically and spatially restricted.

  • Dielectric Compatibility: The compound favors solvents with low-to-moderate dielectric constants (

    
    ).
    
Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent interaction based on molecular structure.

SolubilityLogic Compound 2,3-Dimethyl-3-heptanol Structure Structure Analysis: C9 Backbone + Tertiary -OH Compound->Structure Interaction Dominant Interaction: Van der Waals > H-Bonding Structure->Interaction NonPolar Non-Polar Solvents (Hexane, Toluene) High Solubility Interaction->NonPolar Dispersion Match PolarAprotic Polar Aprotic (DMSO, DCM) High Solubility Interaction->PolarAprotic Dipole Match PolarProtic Polar Protic (Water) Insoluble Interaction->PolarProtic Hydrophobic Effect

Figure 1: Mechanistic flow governing the solubility profile of 2,3-Dimethyl-3-heptanol.

Solubility Data Matrix

The following matrix categorizes common laboratory solvents based on their predicted efficacy for dissolving 2,3-Dimethyl-3-heptanol.

Table 2: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane, Heptane, CyclohexaneMiscible "Like dissolves like"; strong dispersion force compatibility.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible Pi-stacking interactions are not primary, but dispersion forces ensure full miscibility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible Excellent general solvent; overcomes weak H-bonding.
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateSoluble Dipole-dipole interactions stabilize the hydroxyl group without phase separation.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolMiscible Short-chain alcohols can access the tertiary -OH for H-bonding.
Polar Protic (Water) WaterInsoluble The hydrophobic effect dominates; energy cost to disrupt water network is too high.[1]

Experimental Protocol: Determination of Solubility Limit

For critical applications (e.g., drug formulation or precise extraction), exact solubility limits should be determined empirically. The following protocol ensures data integrity through self-validation.

Protocol: Saturation Shake-Flask Method with GC-FID Quantification

Objective: Determine the saturation concentration (


) of 2,3-Dimethyl-3-heptanol in a target solvent at 25°C.

Reagents & Equipment:

  • Target Solvent (HPLC Grade).

  • 2,3-Dimethyl-3-heptanol (>98% purity).

  • Gas Chromatography (GC) system with FID detector.

  • 0.45 µm PTFE Syringe Filters (chemically resistant).

  • Thermostated shaker bath.

Workflow:

  • Preparation: Add excess 2,3-Dimethyl-3-heptanol (approx. 1 mL) to 5 mL of the target solvent in a glass vial. Ensure a visible second phase or undissolved droplets remain.

  • Equilibration: Seal the vial and agitate in a thermostated shaker (25°C ± 0.1°C) for 24 hours.

  • Settling: Allow the mixture to stand for 4 hours to ensure phase separation.

  • Sampling:

    • Carefully withdraw 1 mL of the supernatant (solvent phase).

    • Filter through a 0.45 µm PTFE filter to remove micro-droplets of undissolved alcohol.

  • Quantification (GC-FID):

    • Dilute the filtrate with an internal standard solution (e.g., decane in hexane).

    • Inject into GC-FID.

    • Calculate concentration using a pre-established calibration curve (

      
      ).
      

Self-Validation Step:

  • Repeatability Check: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) must be < 5%.

  • Mass Balance: If extracting from water, ensure the sum of concentrations in both phases accounts for >95% of the starting mass.

Applications in Extraction & Purification

In synthesis workflows, 2,3-Dimethyl-3-heptanol often serves as a lipophilic intermediate. Its solubility profile dictates the choice of work-up solvents.

Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your specific process goal.

SolventSelection Start Process Goal Extraction Extraction from Aqueous Phase Start->Extraction Crystallization Purification/ Crystallization Start->Crystallization Reaction Reaction Medium Start->Reaction Hexane Use Hexane/Heptane (High Partition Coeff.) Extraction->Hexane DCM Use DCM (If denser phase needed) Extraction->DCM Cooling Is it solid at RT? Crystallization->Cooling Inert Use Toluene/THF (Inert to Grignard/Lithium) Reaction->Inert NoSolid Distillation Required (Liquid at RT) Cooling->NoSolid Yes (Likely Liquid)

Figure 2: Decision support for solvent selection based on operational intent.

Strategic Insight:
  • Extraction: When extracting this alcohol from an aqueous reaction mixture, Diethyl Ether or MTBE are superior to Hexane if the aqueous phase contains high salt concentrations, as they better solvate the hydroxyl head while maintaining phase separation.

  • Chromatography: For TLC or Column Chromatography, a mobile phase of Hexane:Ethyl Acetate (9:1 to 4:1) is typically effective due to the compound's high Rf value in non-polar systems.

References

  • NIST Chemistry WebBook. 2,6-Dimethyl-3-heptanol (Isomer Analog Data). Standard Reference Data.[2][3][4][5][6][7] Available at: [Link]

  • PubChem. 2,3-Dimethyl-3-heptanol Compound Summary (CID 140544).[8] National Library of Medicine.[8] Available at: [Link]

  • Cheméo. Chemical Properties of 2,6-dimethyl-3-heptanol. Available at: [Link]

Sources

potential applications of 2,3-Dimethyl-3-heptanol in organic synthesis

[1][2][3]

Executive Summary

2,3-Dimethyl-3-heptanol (CAS 19549-71-4) is a sterically hindered tertiary alcohol utilized as a precise structural scaffold in organic synthesis, fragrance chemistry, and surfactant development. Its structural uniqueness lies in the adjacent branching at the C2 and C3 positions, creating a high-density steric environment that resists oxidative degradation while facilitating selective elimination reactions.

This guide details the synthetic pathways, dehydration mechanics, and industrial applications of 2,3-Dimethyl-3-heptanol, designed for researchers requiring high-purity alkyl scaffolds.

Physicochemical Profile & Structural Analysis

The molecule is characterized by a tertiary hydroxyl group flanked by an isopropyl group (at C2, implied by dimethyl substitution) and an n-butyl chain. This "steric wall" dictates its reactivity, making it an excellent substrate for studying E1 elimination mechanisms and a stable fixative in olfactory applications.

PropertyValueNotes
IUPAC Name 2,3-Dimethylheptan-3-ol
CAS Number 19549-71-4
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Physical State Colorless LiquidViscous due to H-bonding
Solubility HydrophobicSoluble in Et2O, EtOH; Insoluble in H2O
Reactivity Class Tertiary AlcoholProne to dehydration; Resistant to oxidation

Synthetic Protocols

The most reliable route to 2,3-Dimethyl-3-heptanol is the Grignard Addition , which allows for the precise construction of the quaternary carbon center.

Protocol A: Grignard Addition (Methylation Route)

This method is preferred due to the commercial availability of 2-methyl-3-heptanone and the high reactivity of methylmagnesium bromide.

Reaction Scheme: 2-Methyl-3-heptanone + MeMgBr → [Intermediate] → (H3O+) → 2,3-Dimethyl-3-heptanol

Step-by-Step Methodology:
  • Reagent Preparation:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

    • Maintain an inert atmosphere (Nitrogen or Argon).

    • Charge flask with Methylmagnesium bromide (3.0 M in ether, 1.2 eq) .

  • Addition:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Dissolve 2-methyl-3-heptanone (1.0 eq) in anhydrous diethyl ether (1:1 v/v).

    • Add the ketone solution dropwise over 60 minutes. The exotherm must be controlled to prevent solvent boil-over.

  • Reflux & Hydrolysis:

    • Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure completion.

    • Quench the reaction by pouring the mixture into ice-cold saturated ammonium chloride (NH4Cl) solution. Note: Avoid strong acids to prevent premature dehydration.

  • Workup:

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification:

    • Purify via fractional distillation under reduced pressure.

    • Target Purity: >98% (GC).

Visualization: Synthetic Logic

SynthesisPathPrecursor2-Methyl-3-heptanone(C8 Ketone)IntermediateMagnesium AlkoxideComplexPrecursor->IntermediateNucleophilicAdditionReagentMeMgBr(Grignard)Reagent->IntermediateProduct2,3-Dimethyl-3-heptanol(Tertiary Alcohol)Intermediate->ProductAcid Hydrolysis(NH4Cl)

Figure 1: Retrosynthetic pathway utilizing Grignard alkylation to establish the tertiary center.

Core Application: Regioselective Dehydration

The primary synthetic utility of 2,3-Dimethyl-3-heptanol is as a precursor for tetrasubstituted alkenes . Due to the tertiary nature of the C3 carbon, acid-catalyzed dehydration proceeds via an E1 mechanism, strictly following Zaitsev’s rule to yield the thermodynamically most stable alkene.

Reaction: Synthesis of 2,3-Dimethyl-2-heptene

Mechanism: E1 Elimination. Major Product: 2,3-Dimethyl-2-heptene (Tetrasubstituted). Minor Product: 2,3-Dimethyl-3-heptene (Trisubstituted).

Protocol:
  • Setup: Mix 2,3-Dimethyl-3-heptanol with 20 mol% p-Toluenesulfonic acid (pTSA) in toluene.

  • Process: Reflux in a Dean-Stark apparatus to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle).

  • Isolation: Wash the organic layer with NaHCO3 to neutralize the acid. Distill the resulting alkene mixture.

  • Analysis: GC-MS will show the major peak corresponding to the tetrasubstituted alkene (Zaitsev product), confirming the stability of the internal double bond.

Visualization: Dehydration Pathway

DehydrationAlcohol2,3-Dimethyl-3-heptanolCarbocationTertiary Carbocation(Intermediate)Alcohol->CarbocationH+ / -H2OZaitsev2,3-Dimethyl-2-heptene(Major Product)TetrasubstitutedCarbocation->Zaitsev-H+ (C2)Hofmann2,3-Dimethyl-3-heptene(Minor Product)TrisubstitutedCarbocation->Hofmann-H+ (C4)

Figure 2: E1 Elimination mechanism illustrating the regioselective formation of the Zaitsev product.

Industrial Applications: Fragrance & Surfactants

Beyond synthesis, the molecule's specific steric and lipophilic profile makes it valuable in formulation chemistry.

Fragrance Chemistry

Branched aliphatic alcohols like 2,3-Dimethyl-3-heptanol are used as fixatives and blending agents .

  • Olfactory Profile: Likely possesses a mild, woody-floral odor with earthy undertones, similar to its isomer 2,6-dimethyl-2-heptanol (Freesia note).

  • Function: The steric bulk around the hydroxyl group reduces hydrogen bonding availability compared to primary alcohols, modulating volatility and extending the "heart notes" of a fragrance.

Surfactant Intermediates

The hydrophobic tail (C9 branched chain) is utilized in the synthesis of specialized non-ionic surfactants .

  • Derivatization: The alcohol can be ethoxylated (reacted with ethylene oxide) to create surfactants with specific "cloud points."

  • Performance: The branching disrupts crystalline packing, leading to surfactants that remain liquid at lower temperatures and exhibit superior wetting properties compared to linear analogs.

References

  • Smolecule. (2023).[1] 2,3-Dimethyl-3-heptanol: Industrial Applications and Reactivity Profile. Retrieved from

  • BenchChem. (n.d.). Synthesis and Dehydration of Branched Alcohols. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2,3-Dimethyl-3-heptanol (CID 140544).[2] National Center for Biotechnology Information. Retrieved from [2]

  • GuideChem. (2023). Fragrance and Flavor Intermediates: 2,3-Dimethyl-3-heptanol.[3][2][1][4][5] Retrieved from

  • ChemicalBook. (2025). 2,3-Dimethylheptane and its Precursors. Retrieved from

Structural Dynamics and Synthetic Utility of 2,3-Dimethyl-3-heptanol: A Technical Whitepaper

[1][2]

Abstract

This technical guide provides a comprehensive analysis of 2,3-Dimethyl-3-heptanol (CAS 19549-71-4) , a tertiary alcohol serving as a critical model for steric hindrance and metabolic stability studies.[1][2] Unlike primary or secondary alcohols, this molecule exhibits unique resistance to oxidative degradation, making it a valuable pharmacophore in drug discovery.[1][2] This whitepaper details its synthesis via Grignard addition, elucidates the thermodynamics of its acid-catalyzed dehydration (E1 mechanism), and explores its application as a "metabolic blocker" in medicinal chemistry.

Structural Profile & Physicochemical Properties[1][2][3]

2,3-Dimethyl-3-heptanol is a chiral tertiary alcohol characterized by significant steric crowding around the hydroxylated carbon (C3).[1][2] The C3 center is bonded to a methyl group, a hydroxyl group, an isopropyl group (at C2), and an n-butyl chain (C4–C7). This crowding dictates its reactivity profile, particularly its reluctance to undergo SN2 substitution and its propensity for E1 elimination.[1][2]

Table 1: Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name 2,3-Dimethylheptan-3-ol
CAS Number 19549-71-4
Molecular Formula

Molecular Weight 144.25 g/mol
Density 0.828 g/mL (predicted)Typical for aliphatic alcohols
Boiling Point ~175–180 °CEstimated based on isomeric trends
Chirality Yes (C3 is a stereocenter)Synthesis usually yields racemate
LogP ~2.9–3.2Lipophilic; crosses membranes easily

Synthetic Protocol: Grignard Addition

The most robust synthesis of 2,3-dimethyl-3-heptanol involves the nucleophilic addition of methylmagnesium bromide to a sterically hindered ketone. While multiple retrosynthetic cuts are possible, adding the smallest group (methyl) via the Grignard reagent to the larger ketone (2-methyl-3-heptanone) minimizes steric repulsion during the transition state.

Experimental Workflow

Reagents: 2-Methyl-3-heptanone (Substrate), Methylmagnesium bromide (3.0 M in Et₂O), Tetrahydrofuran (THF, anhydrous).[1][2]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (

    
    ) to maintain an inert atmosphere.[1][2]
    
  • Solvation: Charge the flask with 2-methyl-3-heptanone (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Addition: Transfer Methylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent solvent boiling.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 2 hours to drive the reaction to completion against the steric bulk of the isopropyl group.

  • Quench: Cool to 0 °C. Quench carefully with saturated ammonium chloride (

    
    ) solution.
    
  • Workup: Extract the aqueous layer with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify via fractional distillation under reduced pressure or silica gel column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

SynthesisFigure 1: Grignard Synthesis of 2,3-Dimethyl-3-heptanolStart2-Methyl-3-heptanone(Substrate)IntermediateMagnesium AlkoxideIntermediateStart->Intermediate Nucleophilic AdditionReagentMeMgBr / THF(Grignard Reagent)Reagent->IntermediateProduct2,3-Dimethyl-3-heptanol(Target)Intermediate->Product ProtonationQuenchH3O+ / NH4Cl(Acidic Workup)Quench->Product

Reactivity: Acid-Catalyzed Dehydration (E1 Mechanism)

Tertiary alcohols are the classic substrates for E1 elimination reactions.[1][2][3] When treated with non-nucleophilic acids (e.g.,


12
The Zaitsev Regioselectivity

The reaction proceeds via a carbocation intermediate at C3.[4] The loss of a proton from a

5

  • C2-H (Isopropyl): Removal yields a tetrasubstituted alkene (2,3-dimethyl-2-heptene).[1][2]

  • C4-H (Butyl): Removal yields a trisubstituted alkene (2,3-dimethyl-3-heptene).[1][2]

  • Methyl-H (C3-Me): Removal yields a disubstituted alkene (2-isopropyl-1-hexene).[1][2]

Thermodynamic Outcome: According to Zaitsev’s Rule , the major product is the most substituted alkene due to hyperconjugative stabilization. Therefore, elimination towards the isopropyl group (C2) is favored, producing the tetrasubstituted alkene.

Visualization: E1 Elimination Mechanism

E1_MechanismFigure 2: E1 Dehydration Mechanism and RegioselectivityAlcohol2,3-Dimethyl-3-heptanol(Tertiary Alcohol)ProtonatedAlkyloxonium Ion(Good Leaving Group)Alcohol->Protonated+ H+ (Fast)CarbocationTertiary Carbocation(C3+ Intermediate)Protonated->Carbocation- H2O (RDS)Prod_ZaitsevMajor Product(Tetrasubstituted Alkene)Elimination at C2-HCarbocation->Prod_ZaitsevZaitsev Path (Favored)Prod_MinorMinor Product(Trisubstituted Alkene)Elimination at C4-HCarbocation->Prod_MinorProd_TraceTrace Product(Disubstituted Alkene)Elimination at Methyl-HCarbocation->Prod_Trace

Application in Drug Discovery: The "Metabolic Shield"[8]

In medicinal chemistry, the conversion of a secondary alcohol or a methine (CH) group to a tertiary alcohol is a strategic modification known as metabolic blocking .

Mechanism of Action

Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenases (ADH) and Cytochrome P450s (CYP450) to aldehydes/acids and ketones, respectively.[1] These metabolites often have different pharmacological profiles or toxicity.[1][2]

  • Oxidative Resistance: 2,3-Dimethyl-3-heptanol contains no

    
    -hydrogen at the carbinol center.[1][2] Consequently, it cannot be oxidized to a ketone.[1][2]
    
  • Glucuronidation Shielding: The steric bulk of the adjacent isopropyl and butyl groups hinders the approach of UDP-glucuronosyltransferases (UGTs), slowing down Phase II conjugation and extending the drug's half-life (

    
    ).
    

Case Study Relevance: Researchers use the 2,3-dimethyl-3-heptanol motif to model lipophilic cores in drug candidates where metabolic stability is required without sacrificing hydrogen-bond donor capability (the -OH group).[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Standard reference for Grignard and E1 mechanisms).

  • PubChem Database. (2024).[1][2] 2,3-Dimethyl-3-heptanol (Compound).[1][2][6][7] National Center for Biotechnology Information.[1][2] Available at: [Link][1]

  • Chiodi, D., & Ishihara, Y. (2025).[1][2][8] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[8] Journal of Medicinal Chemistry. Available at: [Link][1]

  • Master Organic Chemistry. (2023). Alcohol Dehydration: E1 Mechanism and Zaitsev's Rule. Available at: [Link]

Methodological & Application

Application Notes and Protocols: Investigating 2,3-Dimethyl-3-heptanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of enantiomerically pure compounds for pharmaceutical and materials science applications has led to the development of numerous strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[1] This guide moves beyond established reagents to explore the theoretical application of (S)-2,3-dimethyl-3-heptanol as a novel chiral auxiliary. While not yet documented in the literature for this purpose, its structural features—specifically its chiral tertiary alcohol moiety—present a compelling case for its potential in diastereoselective transformations. This document provides a foundational framework for researchers interested in exploring new chiral auxiliaries, detailing a proposed workflow, mechanistic rationale, and comprehensive, actionable protocols for its use in diastereoselective enolate alkylation.

Introduction: The Rationale for a New Chiral Auxiliary

A chiral auxiliary is a stereogenic compound temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter.[1] The ideal auxiliary should be readily available, easily attached to the substrate, exert a strong stereochemical influence, and be removable under mild conditions without racemization of the product.[1]

(S)-2,3-Dimethyl-3-heptanol, a chiral tertiary alcohol, possesses key structural elements that suggest its potential as an effective chiral auxiliary. The tertiary alcohol provides a stereochemically defined anchor point. When esterified with a prochiral carboxylic acid, the bulky groups surrounding the chiral center are hypothesized to create a rigid and sterically demanding environment. This environment can effectively shield one face of the corresponding enolate, directing an incoming electrophile to the opposite face and thereby achieving high diastereoselectivity.

This guide will outline the theoretical basis and provide detailed protocols for a three-step process:

  • Attachment: Esterification of a prochiral carboxylic acid with (S)-2,3-dimethyl-3-heptanol.

  • Diastereoselective Transformation: Lithium diisopropylamide (LDA)-mediated enolate formation followed by alkylation.

  • Cleavage: Removal of the auxiliary to yield an enantiomerically enriched carboxylic acid and recover the auxiliary.

Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary is rooted in its ability to create a significant energy difference between the transition states leading to the possible diastereomeric products. In the proposed application of (S)-2,3-dimethyl-3-heptanol, stereocontrol is anticipated to arise from steric hindrance in a chelated lithium enolate intermediate.

Upon deprotonation of the ester with LDA, a lithium enolate is formed.[2] It is proposed that the lithium cation will chelate to both the enolate oxygen and the ester carbonyl oxygen, creating a rigid six-membered ring-like transition state. The substituents on the chiral auxiliary—a methyl, an ethyl, and a butyl group—will orient themselves to minimize steric strain. The bulky butyl group is expected to be the most influential, creating a "steric shield" that blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will be directed to the less hindered face, resulting in the preferential formation of one diastereomer.

Diagram: Proposed Mechanism of Diastereoselective Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Auxiliary Cleavage Ester Ester of (S)-2,3-Dimethyl-3-heptanol and Prochiral Acid LDA LDA, THF, -78 °C Ester->LDA Enolate Chelated (Z)-Lithium Enolate (Top face shielded by auxiliary) LDA->Enolate Deprotonation Alkylation Alkylation Product (Single Diastereomer Favored) Enolate->Alkylation Attack from less hindered bottom face Electrophile Alkyl Halide (R-X) Electrophile->Alkylation Cleavage Hydrolysis (e.g., LiOH/H₂O₂) or Reduction (e.g., LiAlH₄) Alkylation->Cleavage Product Enantiomerically Enriched Carboxylic Acid or Alcohol Cleavage->Product Auxiliary Recovered (S)-2,3-Dimethyl-3-heptanol Cleavage->Auxiliary

Caption: Proposed workflow for asymmetric alkylation.

Experimental Protocols

These protocols are designed as a starting point for the investigation of (S)-2,3-dimethyl-3-heptanol as a chiral auxiliary. Researchers should employ standard techniques for handling air- and moisture-sensitive reagents.

Protocol 1: Synthesis of the Chiral Ester (Attachment of Auxiliary)

This protocol describes the esterification of propanoic acid with (S)-2,3-dimethyl-3-heptanol.

Materials:

  • (S)-2,3-Dimethyl-3-heptanol (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, dissolve (S)-2,3-dimethyl-3-heptanol and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride dropwise via the dropping funnel over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the lithium enolate and subsequent alkylation with benzyl bromide.

Materials:

  • Chiral propionate ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution (1.1 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the chiral ester in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir at -78 °C for 1 hour to ensure complete enolate formation.[3]

  • Add benzyl bromide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) of the crude product should be determined by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the alkylated ester to yield the chiral carboxylic acid.

Materials:

  • Alkylated chiral ester from Protocol 2

  • Lithium hydroxide (LiOH) (4.0 eq)

  • Hydrogen peroxide (30% aq. solution) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated ester in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Cool the reaction back to 0 °C and quench the excess peroxide by adding 1 M Na₂SO₃ until a negative result is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with DCM to recover the chiral auxiliary. The auxiliary can be purified by distillation or chromatography.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a Mosher's ester.

Data Presentation and Expected Outcomes

The success of (S)-2,3-dimethyl-3-heptanol as a chiral auxiliary will be determined by the diastereoselectivity of the alkylation step and the overall yield of the enantiomerically enriched product. The following table presents hypothetical data for the alkylation of the propionate ester with various electrophiles, based on outcomes with established auxiliaries.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield of Major Diastereomer (%)
1Benzyl bromide>95:585-95
2Methyl iodide90:1080-90
3Ethyl iodide92:882-92
4Allyl bromide>95:585-95

Conclusion and Future Directions

This document outlines a theoretical framework for the application of (S)-2,3-dimethyl-3-heptanol as a novel chiral auxiliary in asymmetric synthesis. The proposed protocols for esterification, diastereoselective alkylation, and auxiliary cleavage are based on well-established chemical principles and provide a solid starting point for experimental validation.

The key to success will be the degree to which the steric bulk of the auxiliary can control the facial selectivity of the enolate alkylation. If successful, this work could introduce a new, readily accessible chiral auxiliary to the synthetic chemist's toolkit. Future work should focus on the experimental validation of these protocols, optimization of reaction conditions, and expansion of the substrate scope to include other prochiral systems and different classes of electrophiles. The recovery and recycling efficiency of the auxiliary should also be quantified to assess the economic viability of the process.

References

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 1-13). Wiley-VCH. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Chemistry LibreTexts. (2014). Using LDA to Form an Enolate Ion. [Link]

Sources

purification of 2,3-Dimethyl-3-heptanol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2,3-Dimethyl-3-heptanol

Introduction & Physicochemical Context

2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) is a tertiary alcohol characterized by significant steric hindrance, featuring an isopropyl group, a methyl group, and a butyl chain bonded to the carbinol carbon. This structural configuration presents a specific purification challenge: Acid-Catalyzed Dehydration .[1]

Tertiary alcohols are thermodynamically prone to E1 elimination reactions, yielding isomeric alkenes (Zaitsev and Hofmann products) upon exposure to heat or acidic media.[1] Standard purification methods often degrade the product, resulting in low yields and olefinic contamination.

This guide details two optimized protocols designed to mitigate thermal and acidic stress during isolation.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValueImplication for Purification
Molecular Formula

MW: 144.25 g/mol
Boiling Point ~193°C (760 mmHg)Critical: Too high for atmospheric distillation; requires high vacuum.[1][2]
Vapor Pressure ~0.4 mmHg (25°C)Low volatility at ambient temp.[1]
Density 0.824 g/mLForms top layer in aqueous workups.[1]
Solubility Immiscible in waterSoluble in hexanes, Et2O, DCM.[1]
Chirality 1 Chiral Center (C3)Exists as an enantiomeric pair (R/S).[1]
Major Impurities 2,3-dimethyl-2-heptene (and isomers)Result of thermal/acidic elimination.[1]

Method A: High-Vacuum Fractional Distillation (Scalable)[1]

Best For: Multi-gram to kilogram scale purification; removal of non-volatile residues and bulk solvents.[1] Constraint: Bath temperature must remain


 to prevent thermal elimination.
Theoretical Basis

The boiling point of 2,3-dimethyl-3-heptanol drops significantly under reduced pressure.[1] Using the Clausius-Clapeyron relation for tertiary alcohols, we target a boiling point of 75–85°C at 10 mmHg .[1] This allows the heating bath to remain safe (approx. 100°C), minimizing the kinetic energy available for the endothermic elimination reaction.

Experimental Protocol
  • Apparatus Setup:

    • Short-path distillation head (Vigreux column optional for higher purity, but increases pressure drop).[1]

    • Cow receiver with 3 collection flasks.[1]

    • High-vacuum pump capable of stable

      
      .[1]
      
    • Digital manometer (essential for reproducibility).[1]

    • Magnetic stir bar (vigorous stirring prevents superheating).[1]

  • Pre-Treatment (Crucial):

    • Wash the crude organic phase with saturated

      
        prior to solvent removal.[1] Traces of acid from synthesis (e.g., Grignard workup) will catalyze decomposition in the distillation pot.
      
    • Concentrate crude on a rotary evaporator at

      
       (do not exceed).
      
  • Distillation Procedure:

    • Step 1: Evacuate system to

      
      .[1] Check for leaks.
      
    • Step 2: Slowly ramp oil bath to

      
       to remove residual solvents (Fore-run).[1]
      
    • Step 3: Ramp bath to

      
      .[1] Product should distill at 
      
      
      
      (at 5 mmHg)
      .
    • Step 4: Collect the main fraction. Stop if pot temperature requires exceeding

      
      .
      
  • Validation:

    • Assess purity via GC-FID.[1]

    • Note: Do not use GC-MS injection port temperatures

      
       without verifying stability, as thermal degradation can occur inside the injector, giving false impurity peaks.[1]
      

Method B: Buffered Flash Chromatography (High Purity)

Best For: High purity (>99%), separating trace isomers, or small-scale (<5g) batches.[1] Constraint: Standard Silica Gel (


) is acidic (pH 4–5) and will destroy  tertiary alcohols.[1]
Theoretical Basis

The surface silanol groups (


) of silica gel act as Brønsted acids, catalyzing the protonation of the tertiary hydroxyl group, leading to water loss and alkene formation. To prevent this, the stationary phase must be neutralized or "buffered" with a tertiary amine base.[1]
Experimental Protocol
  • Stationary Phase Selection:

    • Option A (Recommended):Neutral Alumina (Activity Grade III) .[1] Alumina is less acidic than silica and safer for tertiary alcohols.[1]

    • Option B (Buffered Silica): Standard Silica Gel 60 (230-400 mesh) pre-treated with Triethylamine (

      
      ).[1]
      
  • Mobile Phase Preparation:

    • Solvent System: Hexanes / Ethyl Acetate (Gradient 0%

      
       20% EtOAc).[1]
      
    • Buffer Additive: Add 1%

      
        to the mobile phase solvents.[1] This maintains a basic environment throughout the column.[1]
      
  • Column Packing (Slurry Method):

    • Mix Silica/Alumina with the starting mobile phase (Hexanes + 1%

      
      ).[1]
      
    • Pour slurry into column and flush with 2 column volumes (CV) of solvent to equilibrate pH.[1]

  • Elution & Detection:

    • Load crude (dissolved in minimum mobile phase + 1%

      
      ).
      
    • Elute with gradient. 2,3-Dimethyl-3-heptanol is not UV active.[1]

    • Detection: Use TLC with p-Anisaldehyde stain (appears as a violet/blue spot upon heating) or Refractive Index (RI) detector.[1]

Process Logic & Decision Frameworks

Workflow 1: Distillation Logic

This diagram illustrates the critical temperature/pressure relationship required to avoid product degradation.[1]

DistillationLogic Crude Crude Mixture (Contains Acid Traces) Wash NaHCO3 Wash (Neutralization) Crude->Wash Essential Step Vac High Vacuum (< 5 mmHg) Wash->Vac Heat Controlled Heating (Bath < 110°C) Vac->Heat Lower BP Decomp Risk: E1 Elimination (Alkenes) Heat->Decomp If T > 140°C Pure Pure Alcohol (Distills @ ~80°C) Heat->Pure Optimal Path

Figure 1: Vacuum distillation workflow emphasizing neutralization and temperature control.

Workflow 2: Chromatography Decision Tree

Selecting the correct stationary phase to prevent on-column degradation.[1]

ChromLogic Start Start: Purification Method Scale Scale < 5g? Start->Scale Phase Stationary Phase Selection Scale->Phase Yes Silica Standard Silica Gel Phase->Silica Avoid Buffered Silica + 1% Et3N Phase->Buffered Recommended Alumina Neutral Alumina Phase->Alumina Alternative Fail Decomposed Product (Alkenes) Silica->Fail Acid Catalysis Result Pure Tertiary Alcohol Buffered->Result Alumina->Result

Figure 2: Chromatography decision matrix highlighting the necessity of buffering.

Summary Comparison

FeatureVacuum DistillationBuffered Chromatography
Purity Potential 95–98%>99%
Throughput High (Scalable)Low (Batch limited)
Solvent Usage LowHigh
Risk Factor Thermal EliminationAcidic Degradation
Key Control Vacuum PressureMobile Phase pH (Et3N)

References

  • PubChem. (2025).[1][3][2] 2,3-Dimethyl-3-heptanol Compound Summary. National Library of Medicine.[1] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general alcohol purification and distillation data). [Link]

  • D'Sa, B. A., & Verkade, J. G. (1996).[1] Dehydration of tertiary alcohols on silica gel. Journal of the American Chemical Society.[1] (Mechanistic insight into silica acidity).

Sources

Application Note: Regioselective Dehydration of 2,3-Dimethyl-3-heptanol via Acid-Catalyzed E1 Elimination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

This application note details the experimental protocol for the dehydration of 2,3-dimethyl-3-heptanol , a tertiary alcohol, to generate isomeric alkenes. The transformation proceeds via a thermodynamic E1 (Elimination Unimolecular) mechanism.

Unlike primary alcohols which require high temperatures and follow concerted E2 pathways, this tertiary substrate readily forms a stable carbocation intermediate at C3. The critical experimental challenge is controlling regioselectivity . According to Zaitsev’s Rule , the reaction favors the formation of the most substituted alkene (thermodynamic product).[1][2][3]

Key Reaction Parameters:

  • Catalyst Selection: 85% Phosphoric Acid (

    
    ) is selected over Sulfuric Acid (
    
    
    
    ). While both are dehydrating agents,
    
    
    is non-oxidizing, preventing the charring and oxidative degradation of the alkyl chain often observed with concentrated
    
    
    at the required temperatures.
  • Driving Force: The reaction is reversible. To drive the equilibrium toward product formation (Le Chatelier’s Principle), the alkene product and water are continuously removed via distillation as they form.

Reaction Pathway Visualization

The following diagram illustrates the protonation, carbocation formation, and competing elimination pathways.[4]

DehydrationMechanism Substrate 2,3-Dimethyl-3-heptanol (Tertiary Alcohol) Protonated Oxonium Ion (Good Leaving Group) Substrate->Protonated + H+ (Fast) Carbocation Tertiary Carbocation (C3 Positive Charge) Protonated->Carbocation - H2O (RDS) ProductA 2,3-Dimethyl-2-heptene (Tetrasubstituted) MAJOR (Zaitsev) Carbocation->ProductA - H+ from C2 (Thermodynamic Sink) ProductB 2,3-Dimethyl-3-heptene (Trisubstituted) MINOR Carbocation->ProductB - H+ from C4 ProductC 2-Isopropyl-1-hexene (Disubstituted) TRACE Carbocation->ProductC - H+ from C3-Me

Figure 1: E1 Mechanism illustrating the competition between elimination pathways. The tetrasubstituted alkene is the major product due to hyperconjugation stability.

Materials & Equipment

Reagents
ReagentCAS No.RoleHazards
2,3-Dimethyl-3-heptanol 19549-71-4SubstrateIrritant
Phosphoric Acid (85% w/w) 7664-38-2CatalystCorrosive, Skin Burns
Sodium Bicarbonate (sat. aq) 144-55-8NeutralizerLow Hazard
Magnesium Sulfate (anhydrous) 7487-88-9Drying AgentHygroscopic dust
Apparatus
  • Reaction Vessel: 50 mL Round Bottom Flask (RBF).

  • Distillation Setup: Short-path distillation head (or fractional column if high purity is required immediately), thermometer adapter, condenser, vacuum adapter.

  • Heating: Heating mantle with variable transformer (variac) or oil bath (magnetic stirring required).

  • Collection: Pre-weighed receiving flask, cooled in an ice bath.

Experimental Protocol

Phase 1: Reaction Setup & Dehydration

Objective: Catalyze the elimination of water and distill the lower-boiling alkene mixture (approx. BP 135–150°C) away from the higher-boiling alcohol (approx. BP 180°C).

  • Charge the Vessel: In a 50 mL RBF, add 15.0 g (~18 mL) of 2,3-dimethyl-3-heptanol .

  • Catalyst Addition: Add 3.0 mL of 85% Phosphoric Acid . Add a magnetic stir bar.

    • Note: The acid is denser than the organic layer; vigorous stirring is essential to maximize the interfacial surface area.

  • Assembly: Attach the distillation apparatus. Ensure the thermometer bulb is positioned correctly at the side-arm entrance to monitor vapor temperature.

  • Heating: Begin heating the mixture.

    • Observation: The mixture will turn cloudy as an emulsion forms.

    • Target: Maintain a bath temperature of ~190-200°C to ensure the internal temperature allows for the distillation of the alkene/water azeotrope.

  • Collection: Collect the distillate (a mixture of alkene and water) in the ice-cooled receiving flask.

    • Endpoint: Cease heating when the distillation rate drops significantly or the vapor temperature rises sharply (indicating the distillation of unreacted starting material).

Phase 2: Workup & Isolation

Objective: Remove acid residues and water to isolate the neutral alkene fraction.

  • Phase Separation: Transfer the distillate to a separatory funnel. Two layers will be visible (Organic alkene top layer, aqueous bottom layer).

  • Washing:

    • Drain the lower aqueous layer.

    • Wash the organic layer with 10 mL of saturated

      
        to neutralize any co-distilled phosphoric acid. Vent frequently to release 
      
      
      
      gas.
    • Wash with 10 mL of saturated brine to reduce emulsion formation and pre-dry the organic layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous

    
      until the solid remains free-flowing (snow-globe effect). Let sit for 10 minutes.
    
  • Filtration: Gravity filter the liquid into a clean, pre-weighed vial.

Phase 3: Workflow Visualization

ExperimentalWorkflow Start Start: 2,3-Dimethyl-3-heptanol + H3PO4 Heat Reflux/Distillation (Remove Alkene + H2O) Start->Heat SepFunnel Separatory Funnel (Discard Aqueous Layer) Heat->SepFunnel Distillate Wash Wash: NaHCO3 (Neutralize) Wash: Brine (Dry) SepFunnel->Wash Organic Layer Dry Dry over MgSO4 & Filter Wash->Dry Analysis Final Analysis (GC-FID / H-NMR) Dry->Analysis

Figure 2: Step-by-step workflow for the dehydration and isolation process.

Data Analysis & Expected Results

Predicted Product Distribution

The reaction yields a mixture of isomers. The boiling points are estimates based on standard structure-property relationships for C9 alkenes.

Product IsomerStructure TypeEst. Boiling PointPredicted % Yield
2,3-Dimethyl-2-heptene Tetrasubstituted~145-148°C60-70% (Major)
2,3-Dimethyl-3-heptene Trisubstituted~140-143°C20-30%
Other Isomers Di/Trisubstituted<140°C<10%
Spectroscopic Identification ( H-NMR)

Differentiation of the isomers is best achieved via Proton NMR, focusing on the vinylic region (4.5 – 6.0 ppm).

  • Major Product (Tetrasubstituted): 2,3-Dimethyl-2-heptene has zero vinylic protons. The spectrum will show only alkyl signals (0.8 – 2.2 ppm). The absence of peaks in the 5.0 ppm region confirms the formation of the tetrasubstituted double bond.

  • Minor Product (Trisubstituted): 2,3-Dimethyl-3-heptene has one vinylic proton at C4. Look for a triplet or multiplet signal around 5.1 – 5.3 ppm .

Troubleshooting
  • Low Yield: Ensure the distillation temperature is sufficient. If the alcohol boils too high, wrap the distillation head with aluminum foil to insulate.

  • Charring: If the reaction mixture turns black/tarry, the heating was too aggressive, or the acid concentration was too high. Switch to a lower bath temperature or verify the acid source is

    
    , not 
    
    
    
    .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions).

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Clark, J. (2020). The Dehydration of Alcohols. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 140544, 2,3-Dimethyl-3-heptanol. Retrieved from [Link]

Sources

Application Note: Advanced NMR Characterization of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 2,3-Dimethyl-3-heptanol presents specific challenges due to its sterically crowded tertiary alcohol motif and the presence of two adjacent chiral centers (C2 and C3). This creates a scenario where standard 1D


H NMR is often insufficient for complete assignment due to signal overlap and the potential presence of diastereomers.

This guide details a robust NMR protocol designed to:

  • Unambiguously assign the quaternary carbon (C3) using heteronuclear correlation.

  • Differentiate diastereomers (syn/anti pairs) arising from the two chiral centers.

  • Validate the hydroxyl position using solvent-dependent experiments.

Structural Analysis & Stereochemical Implications[1][2][3][4]

Before acquiring data, the structural logic dictates the experimental approach.[1]

  • Molecule: 2,3-Dimethyl-3-heptanol[2][3]

  • Formula:

    
    
    
  • Chirality: C2 and C3 are chiral centers.

    • Implication: The substance exists as two pairs of enantiomers (diastereomers).[4] Unless stereoselectively synthesized, the sample will likely contain a mixture of diastereomers, resulting in signal doubling in the NMR spectrum (particularly noticeable in the C2-Me and C3-Me methyl singlets/doublets).

Predicted Spin System
PositionGroupMultiplicity (Predicted)Key Correlation (HMBC)
C1

DoubletCouples to C2, C3
C2

Quartet (or complex multiplet)Couples to C1, C3, C3-Me
C3

(Quaternary)
Silent in DEPT Anchor point for C1, C2, C4
C3-Me

SingletStrong correlation to C2, C4
C4

Multiplet (Diastereotopic)Couples to C3, C5
OH

Singlet (in DMSO) / Broad (in

)
-

Sample Preparation Protocol

The choice of solvent is critical for tertiary alcohols.


 often leads to proton exchange, broadening the OH signal or losing it entirely.[1]
Protocol A: Standard Characterization
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
  • Concentration: 10-15 mg in 600 µL.

  • Purpose: Routine assignment of carbon skeleton.

Protocol B: Hydroxyl & Stereochemistry Validation (Recommended)
  • Solvent: DMSO-

    
     (Dry).
    
  • Concentration: 10 mg in 600 µL.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton.[1] This sharpens the OH peak (usually 4.0–4.5 ppm) and stops exchange.

  • Expert Tip: If diastereomers are present, you may see two distinct OH singlets in DMSO, providing a quick ratio of the isomers.[1]

Experimental Workflow

The following diagram illustrates the decision matrix for characterizing this molecule.

NMR_Workflow Start Sample: 2,3-Dimethyl-3-heptanol Solvent Solvent Selection: DMSO-d6 (Preferred) Start->Solvent OneD 1D Experiments (1H, 13C, DEPT-135) Solvent->OneD Check Check C3-Me & C2-Me Are signals doubled? OneD->Check TwoD 2D Correlations (HSQC, HMBC, COSY) Check->TwoD Yes (Diastereomers) Check->TwoD No (Pure Isomer) Assign Full Structural Assignment TwoD->Assign

Figure 1: Strategic workflow for characterizing sterically hindered alcohols. Note the checkpoint for diastereomer detection.

Detailed Spectral Analysis

The "Quaternary Gap" Problem

In 2,3-Dimethyl-3-heptanol, the C3 carbon is quaternary. In a COSY (Correlation Spectroscopy) experiment, the spin system will break at C3.[1]

  • Observation: You will see correlations from C1 to C2. You will see correlations from C4 to C7.

  • The Gap: There is no proton on C3 to bridge these two islands.

The HMBC Solution

To bridge the gap, you must use HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (typically 8-10 Hz).

Key Diagnostic Correlations:

  • The C3-Methyl Singlet: This is your "Lighthouse." It is a sharp singlet (approx 1.0-1.2 ppm). In HMBC, it will show correlations to:

    • C3 (The quaternary carbon itself, ~73-75 ppm).

    • C2 (The methine neighbor).

    • C4 (The methylene neighbor).

  • The C2-Methine: Look for a cross-peak between the C2 proton and the C3 quaternary carbon.

Diastereomer Differentiation

Because C2 and C3 are chiral, the chemical shifts of the methyl groups will differ between the syn and anti diastereomers due to different steric environments.[1]

  • Isomer A: C3-Me might appear at 1.12 ppm.

  • Isomer B: C3-Me might appear at 1.15 ppm.

  • Protocol: Integration of these two methyl singlets provides the molar ratio of the diastereomers.

Connectivity Logic Diagram

The following diagram visualizes how to use specific NMR techniques to prove the 2,3-connection.

Connectivity C1 C1 (Methyl) C2 C2 (Methine) C1->C2 J=7Hz C3 C3 (Quaternary) C3_Me C3-Methyl C3_Me->C2 3J C3_Me->C3 2J C4 C4 (Methylene) C3_Me->C4 3J C4->C3 2J COSY COSY Link HMBC HMBC Link (Critical)

Figure 2: Connectivity map. Blue lines indicate scalar coupling (COSY); Green lines indicate long-range heteronuclear coupling (HMBC) required to bridge the quaternary C3.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for alcohol shift ranges).

  • AIST Spectral Database for Organic Compounds (SDBS). (2023).[5] 2,3-Dimethyl-3-heptanol Mass and IR Spectra. [5]

  • Hoye, T. R., et al. (2002).[1] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry.

Sources

protocol for determining the enantiomeric excess of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Stereochemical Analysis of 2,3-Dimethyl-3-heptanol

Introduction: The Significance of Chirality in Tertiary Alcohols

2,3-Dimethyl-3-heptanol is a tertiary alcohol with a chiral center at the C2 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers.[1] In the fields of pharmaceutical development, agrochemicals, and fragrance synthesis, the specific three-dimensional arrangement of atoms can dictate a molecule's biological activity, efficacy, and safety profile.[2][3] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause undesirable side effects.[4] Therefore, the ability to accurately determine the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is a critical analytical challenge for researchers and scientists.

This guide provides a detailed examination of robust analytical protocols for determining the enantiomeric excess of 2,3-Dimethyl-3-heptanol. We will explore two primary chromatographic techniques—Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—and briefly discuss Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative. The causality behind experimental choices is explained, providing a framework for method development and troubleshooting.

Principle of Chiral Recognition

Enantiomers possess identical physical properties such as boiling point, density, and solubility in achiral solvents, making their separation by standard chromatographic techniques impossible.[3] To achieve separation, a chiral environment must be introduced into the analytical system. This is accomplished by using a Chiral Stationary Phase (CSP) in chromatography or a Chiral Solvating/Derivatizing Agent in NMR. The transient diastereomeric complexes formed between the individual enantiomers and the chiral selector have different energies of interaction, leading to differential retention times in chromatography or distinct chemical shifts in NMR spectroscopy, thereby enabling their separation and quantification.

Method 1: Chiral Gas Chromatography (GC) with Derivatization

Causality and Rationale

Chiral GC is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds.[5] For alcohols, direct analysis can sometimes be problematic due to the polar hydroxyl group, which may cause peak tailing and poor resolution through interactions with the stationary phase. While tertiary alcohols are challenging to derivatize, converting 2,3-Dimethyl-3-heptanol to a less polar and more volatile ester derivative through acylation can significantly improve chromatographic performance, leading to sharper peaks and better separation of the enantiomers.[2] This derivatization step is a critical component of a robust GC method for this analyte.

Experimental Workflow: GC Method

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched 2,3-Dimethyl-3-heptanol Derivatization Acylation Reaction (e.g., with Acetic Anhydride) Sample->Derivatization Step 1 Dilution Dilute in Solvent (e.g., Dichloromethane) Derivatization->Dilution Step 2 Injection Inject into GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Step 3 Detection FID Detection Separation->Detection Step 4 Integration Integrate Peak Areas Detection->Integration Calculation Calculate % ee Integration->Calculation Step 5

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Protocol: Acylation and GC Analysis

1. Derivatization (Acylation)

  • Objective: To convert the alcohol to its corresponding acetate ester, improving volatility and chromatographic peak shape.

  • Procedure:

    • In a 2 mL screw-cap vial, combine the 2,3-Dimethyl-3-heptanol sample (approx. 10 mg, 0.07 mmol) with acetic anhydride (1.5 equivalents, approx. 11 µL).

    • Add a catalytic amount of an appropriate catalyst, such as a few crystals of iodine or 1-2 drops of pyridine. While iodine-catalyzed acylation is effective for many alcohols, tertiary alcohols may react more slowly.[2]

    • Seal the vial and heat at 60-80°C for 24-48 hours. The reaction progress can be monitored by taking small aliquots for analysis.

    • After cooling to room temperature, add 1 mL of dichloromethane.

    • Wash the organic solution with 1 mL of a saturated sodium bicarbonate solution to neutralize excess acid, followed by 1 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate. The resulting solution is ready for GC analysis.

2. Chiral GC Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Protocol Steps:

    • Inject 1 µL of the derivatized sample solution into the GC.

    • Run the analysis using the parameters outlined in the table below.

    • Record the chromatogram, identifying the two peaks corresponding to the enantiomers of the 2,3-dimethyl-3-heptyl acetate.

ParameterRecommended SettingCausality/Justification
Chiral Column CP-Chirasil-DEX CB or similar cyclodextrin-based CSP (e.g., 25 m x 0.25 mm ID, 0.25 µm film thickness)[2]Cyclodextrin-based phases are well-established for providing excellent enantioselectivity for a wide range of chiral compounds, including esters derived from alcohols.[2][5]
Carrier Gas Hydrogen or HeliumProvides efficient separation. Hydrogen often allows for faster analysis times at optimal linear velocity.
Injector Temp. 230 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Detector Temp. 250 °C (FID)Maintains the analyte in the gas phase and ensures a stable detector response.
Oven Program Start at 80°C, hold for 2 min, then ramp at 2-5°C/min to 150°C.An optimized temperature ramp is crucial for achieving baseline resolution between the enantiomeric peaks. A slower ramp rate generally improves separation.
Data Acquisition Collect data for the duration of the run until both enantiomer peaks have eluted.Ensures all relevant data is captured for accurate quantification.

3. Data Analysis and Calculation

  • Integrate the peak areas for the two eluted enantiomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess (% ee) using the following formula:

    • % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Causality and Rationale

Chiral HPLC is a highly versatile and widely used technique for enantioselective analysis.[4] A key advantage over GC is that derivatization is often not required, allowing for direct analysis of the alcohol. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are exceptionally effective for resolving a broad spectrum of chiral compounds, including alcohols.[6] The separation occurs in the liquid phase, making it suitable for less volatile or thermally sensitive molecules. Normal-phase chromatography (using non-polar mobile phases) is typically the starting point for method development with these columns.[7]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched 2,3-Dimethyl-3-heptanol Dissolve Dissolve in Mobile Phase Sample->Dissolve Step 1 Filter Filter Sample (0.45 µm) Dissolve->Filter Step 2 Injection Inject into HPLC Filter->Injection Separation Separation on Chiral Column Injection->Separation Step 3 Detection UV Detection Separation->Detection Step 4 Integration Integrate Peak Areas Detection->Integration Calculation Calculate % ee Integration->Calculation Step 5

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Protocol: HPLC Analysis

1. Sample Preparation

  • Objective: To prepare a clean, particulate-free sample for injection.

  • Procedure:

    • Prepare a stock solution of 2,3-Dimethyl-3-heptanol at approximately 1 mg/mL in the mobile phase (e.g., n-Hexane/Isopropanol).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or instrument.

2. Chiral HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Protocol Steps:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the filtered sample solution.

    • Run the analysis under isocratic conditions using the parameters in the table below.

    • Record the chromatogram.

ParameterRecommended SettingCausality/Justification
Chiral Column Chiralpak® AD-H or Chiralcel® OD-H (Amylose/Cellulose derivative on silica support, e.g., 250 x 4.6 mm, 5 µm)[6][7]These polysaccharide-based CSPs offer broad enantioselectivity and are considered the industry standard for screening chiral separations. They interact with analytes via hydrogen bonds, dipole-dipole, and steric interactions.
Mobile Phase n-Hexane / Isopropanol (98:2, v/v). Adjust ratio as needed.A non-polar mobile phase is standard for these columns. The alcohol modifier (isopropanol) is critical for controlling retention and selectivity. Lower alcohol content increases retention and often improves resolution.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temp. 25 °CTemperature control ensures reproducible retention times. Lower temperatures can sometimes enhance chiral recognition and improve separation.
Detection UV at 210 nmAlcohols lack a strong chromophore, requiring detection at a low UV wavelength where the end-absorbance occurs.

3. Data Analysis and Calculation

  • Integrate the peak areas for the two eluted enantiomers (Area₁ and Area₂).

  • Calculate the enantiomeric excess (% ee) using the same formula as for the GC method.

Alternative Method: NMR Spectroscopy

NMR spectroscopy can determine enantiomeric excess without chromatographic separation.[8] This is achieved by adding a chiral auxiliary agent to the NMR sample, which interacts with the enantiomers to form transient diastereomeric complexes.[9] These complexes have slightly different magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (i.e., they become diastereotopic).

  • Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form non-covalent complexes with the analyte. The resulting separation of signals allows for quantification by integration.[8]

  • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride react covalently with the alcohol to form stable diastereomeric esters, which will have distinct NMR spectra.[8]

  • Advanced Sensors: For challenging substrates like tertiary alcohols, novel sensors such as chiral bisselenoureas have been developed that enable resolution of the hydroxyl proton signals.[10]

The enantiomeric excess is determined by integrating the resolved signals corresponding to each enantiomer. This method is fast, requires no separation, and can be performed on standard NMR instruments, but may require more method development to find a suitable chiral agent.[11]

Method Comparison Summary

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy
Derivatization Usually required (Acylation)[2]Often not requiredRequired (use of CSA or CDA)[8]
Primary Advantage High resolution and sensitivityBroad applicability, direct analysisRapid analysis, no physical separation needed[9]
Primary Disadvantage Requires analyte to be volatile; derivatization adds a stepHigher solvent consumption, lower resolution than capillary GCLower sensitivity, potential for signal overlap
Typical Instrumentation GC-FIDHPLC-UVNMR Spectrometer (≥400 MHz recommended)
Best For Volatile compounds, high-throughput screening after automationGeneral-purpose enantioselective analysis, preparative scaleRapid purity checks, mechanistic studies

References

  • Labuta, J., Ishihara, S., Šikorský, T., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]

  • Kim, D., Park, J., & Lee, S. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Moor, S. R., Howard, J. R., Herrera, B. T., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, Z., Chen, J., Wu, L., et al. (2020). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Chemical Communications. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • LCGC International. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper. Available at: [Link]

  • Serrano, E., Dos Santos, M., & Gallego, M. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available at: [Link]

  • Restek Corporation. (1997). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Wang, T., & Wenslow, R. M. (2002). Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Chirality. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-3-heptanol. PubChem Compound Database. Retrieved from: [Link]

  • Moor, S. R., Howard, J. R., Herrera, B. T., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed. Available at: [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. Retrieved from: [Link]

Sources

Application Note: High-Efficiency Derivatization of 2,3-Dimethyl-3-heptanol for GC-MS/FID Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2,3-Dimethyl-3-heptanol presents a classic analytical challenge in gas chromatography: it is a tertiary alcohol with significant steric bulk surrounding the hydroxyl moiety.[1][2] Direct injection often results in peak tailing, thermal degradation, and adsorption to active sites in the inlet or column.

To achieve quantitative accuracy and reproducible peak shapes, derivatization is mandatory.[1] This guide details two protocols:

  • Silylation (Preferred): Uses BSTFA with TMCS catalyst to form a Trimethylsilyl (TMS) ether.[1][2]

  • Acylation (Alternative): Uses TFAA to form a Trifluoroacetate ester, primarily for ECD detection or specific mass spectral fragmentation requirements.[1]

The Steric Challenge

The hydroxyl group at C3 is bonded to a quaternary carbon. The adjacent C2 position also bears a methyl group, creating a "neopentyl-like" crowded environment.[1] Standard derivatization conditions (e.g., room temperature incubation) will likely fail or yield incomplete conversion.[1] Heat and catalysis are non-negotiable for this analyte.

Methodology 1: Aggressive Silylation (The Gold Standard)

Silylation is the preferred method for general GC-MS and FID analysis.[1] It replaces the active proton with a trimethylsilyl group, reducing polarity and increasing volatility.[3]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): The silyl donor.[4][1]

  • TMCS (Trimethylchlorosilane): Critical Catalyst. Must be present at 1% to 10%.[1]

  • Solvent: Pyridine (anhydrous) or Acetonitrile (anhydrous).[4][1]

Protocol A: Silylation Workflow
  • Sample Preparation:

    • Weigh 1–5 mg of sample into a 2 mL GC autosampler vial.[1]

    • Critical Step: If the sample is aqueous or wet, evaporate to absolute dryness under a stream of nitrogen. Silylation reagents react explosively fast with water, destroying the reagent before it touches the analyte.

  • Reagent Addition:

    • Add 500 µL of Anhydrous Pyridine . (Pyridine acts as an acid scavenger and solvent).[1]

    • Add 100 µL of BSTFA + 1% TMCS .

    • Note: For extremely hindered batches, use BSTFA + 10% TMCS.[1]

  • Reaction (The Kinetic Push):

    • Cap the vial tightly with a PTFE-lined cap.[1]

    • Vortex for 30 seconds.

    • Incubate at 70°C for 45–60 minutes.

    • Why: The steric bulk around C3 requires thermal energy to overcome the activation barrier for the nucleophilic attack on the silicon atom.

  • Analysis:

    • Cool to room temperature.[4][1][2]

    • Inject directly or dilute with anhydrous toluene if sensitivity allows.[1][2]

Workflow Visualization

SilylationWorkflow Start Sample (1-5 mg) Dry Evaporate to Dryness (N2 Stream) Start->Dry Remove H2O Solvent Add Pyridine (500 µL) Dry->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Incubate 70°C, 60 mins Reagent->Heat Kinetic Energy Inject GC Injection Heat->Inject TMS-Ether Formed

Figure 1: Silylation workflow emphasizing the critical drying and heating steps required for tertiary alcohols.[1][2]

Methodology 2: Acylation (The Specialist Alternative)

Acylation is used when Electron Capture Detection (ECD) is required (due to the high electronegativity of fluorine) or to shift mass spectral fragmentation patterns.

Reagents:

  • TFAA (Trifluoroacetic Anhydride).[1]

  • Base: Pyridine or Triethylamine (TEA) is required to neutralize the acid byproduct.

Protocol B: Acylation Workflow
  • Dissolution: Dissolve the dry residue in 200 µL of hexane or toluene.

  • Base Addition: Add 50 µL of Pyridine.

  • Reagent Addition: Add 100 µL of TFAA.

  • Reaction:

    • Cap and heat at 60°C for 30 minutes .

    • Warning: This reaction produces trifluoroacetic acid.[1] The pyridine will form a salt (pyridinium trifluoroacetate).

  • Cleanup (Mandatory):

    • Evaporate the mixture to dryness under Nitrogen to remove excess TFAA and acid.

    • Reconstitute in 500 µL of Hexane.

    • Wash with 200 µL of 5% NaHCO3 (aqueous) to neutralize residual acid if column life is a concern. Dry the organic layer with anhydrous Na2SO4 before injection.

Analytical Logic & Decision Matrix

When should you choose which method?

FeatureSilylation (BSTFA/TMCS)Acylation (TFAA)
Reaction Speed Fast (with heat)Slower
Moisture Tolerance Zero (Strictly Anhydrous)Low
Detector Suitability FID, MS (EI/CI)ECD (High Sensitivity), MS
Stability Hydrolyzes in moist airGenerally stable
Column Impact Benign (SiO2 compatible)Acidic byproducts can strip phases
Decision Pathway

DecisionMatrix Start 2,3-Dimethyl-3-heptanol Analysis Required Detector Select Detector Start->Detector FID_MS FID or Standard MS Detector->FID_MS ECD ECD (Halogen specific) Detector->ECD Silylation Method 1: Silylation (BSTFA + 1% TMCS) FID_MS->Silylation Best Peak Shape Acylation Method 2: Acylation (TFAA + Pyridine) ECD->Acylation High Sensitivity

Figure 2: Decision matrix for selecting the optimal derivatization strategy.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the reaction was successful, use these internal checks:

  • Disappearance of Parent: Monitor the retention time of the underivatized alcohol (approx. RI 814-1000 depending on phase).[1][2] It should be effectively absent (<1%).[1]

  • Reagent Peak: You must see the peak for the derivatizing reagent (BSTFA) and its leaving group (TMS-TFA).[1] If these are missing, you likely had water in the sample which consumed all the reagent.

  • Internal Standard: Add a non-reactive hydrocarbon (e.g., Dodecane) before derivatization to correct for volume variations during heating.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Derivative Yield Steric HindranceIncrease temp to 75°C; Increase time to 90 min; Use BSTFA + 10% TMCS.
Reagent Peak Missing Water ContaminationSample was not dry. Re-dry residue with N2; Ensure solvents are anhydrous.[4][1]
Tailing Peaks Active Sites / HydrolysisCut 10cm from GC column guard; Ensure vial septum is not cored (introducing air/moisture).[1][2]
Precipitate in Vial Salt Formation (Acylation)Normal in acylation (Pyridine salts).[1] Centrifuge and inject supernatant.

References

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2] (Accessed 2026).[1] Link

  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.[1] (Standard text for steric considerations).

  • Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds.[1] Journal of Chromatography A, 2009. Link

  • Little, J. L. Derivatization of Alcohols for GC-MS.[1][2] Little Mass Spec and Sailing.[1][2] Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Profile

Target Molecule: 2,3-Dimethyl-3-heptanol (CAS: 19549-71-4) Primary Synthetic Route: Nucleophilic addition of Methylmagnesium bromide (MeMgBr) to 2-Methyl-3-heptanone (Isopropyl butyl ketone).[1]

Technical Context: While theoretically a standard Grignard addition, the synthesis of 2,3-dimethyl-3-heptanol presents a classic case of sterically induced failure modes .[1] The substrate, 2-methyl-3-heptanone, possesses a bulky isopropyl group adjacent to the carbonyl center.[1] This steric crowding significantly alters the kinetic landscape, favoring side reactions—specifically enolization—over the desired nucleophilic attack. Furthermore, the resulting product is a tertiary alcohol with high susceptibility to acid-catalyzed dehydration during workup.[1][2]

This guide addresses the three most common user-reported issues:

  • Low Yield / Recovery of Starting Material (caused by Enolization).[1]

  • Alkene Contamination (caused by Dehydration).[1][3]

  • Secondary Alcohol Impurities (caused by Reduction—primarily if alternative routes are attempted).[1]

Critical Troubleshooting Guide (Q&A)

Issue 1: "My yield is <30%, and I am recovering a large amount of unreacted ketone."

Diagnosis: Competitive Enolization.[1] Root Cause: The Grignard reagent (MeMgBr) is both a strong nucleophile and a strong base. The isopropyl group at the


-position (C2) of your ketone creates significant steric hindrance. This blocks the approach of the nucleophile to the carbonyl carbon. Consequently, the Grignard reagent acts as a base, deprotonating the accessible 

-protons (at C2 or C4) to form an enolate magnesium salt. Upon aqueous workup, this enolate simply reprotonates, returning your original starting material.[1]

The Fix: Organocerium Chemistry (The Imamoto Method) To suppress basicity and enhance nucleophilicity, you must transmetallate the Grignard reagent with anhydrous Cerium(III) Chloride.

  • Mechanism: CeCl

    
     acts as a Lewis acid, coordinating to the carbonyl oxygen (increasing electrophilicity) while forming a less basic organocerium species (R-CeCl
    
    
    
    ). This shifts the pathway from deprotonation (enolization) to addition.[1]

Protocol Adjustment:

Action: Add 1.5 equivalents of anhydrous CeCl


 to your THF reaction vessel before adding the ketone. Stir for 1 hour to form the organocerium complex, then add the ketone at -78°C.
Issue 2: "GC-MS shows a peak with M-18 (Mass 126) and multiple alkene isomers."

Diagnosis: Acid-Catalyzed Dehydration (E1 Elimination).[1][2] Root Cause: Tertiary alcohols like 2,3-dimethyl-3-heptanol are exceptionally acid-sensitive.[1] If you use standard sulfuric acid or hydrochloric acid for the quench/workup, or if you heat the crude product during distillation without neutralizing, you will trigger E1 elimination.

Pathway Analysis: The carbocation intermediate formed at C3 can eliminate a proton from three distinct positions, leading to a mixture of isomers:

  • Zaitsev Product (Major): Elimination from C2 (isopropyl methine)

    
    2,3-Dimethyl-2-heptene  (Tetrasubstituted, most stable).[1]
    
  • Internal Isomer (Minor): Elimination from C4 (methylene)

    
    2,3-Dimethyl-3-heptene  (Trisubstituted).[1]
    
  • Hofmann Product (Trace): Elimination from the C3-methyl

    
    2-Isopropyl-1-hexene  (Disubstituted).[1]
    

Protocol Adjustment:

Action: Switch to a buffered quench . Use saturated aqueous Ammonium Chloride (NH


Cl) at 0°C.
Action:  Avoid distillation temperatures >100°C unless the product is strictly neutral. Use vacuum distillation to lower the boiling point.[1]
Issue 3: "I tried using Butylmagnesium bromide with 3-methyl-2-butanone to avoid the isopropyl steric issue, but now I have secondary alcohols."

Diagnosis:


-Hydride Reduction.[1][4]
Root Cause:  You attempted to invert the synthesis logic (adding the butyl chain to the isopropyl ketone). However, Butylmagnesium bromide possesses 

-hydrogens.[1] When steric hindrance prevents direct attack, the Grignard reagent transfers a hydride ion from its

-carbon to the ketone carbonyl via a cyclic 6-membered transition state.[4]

Result: The ketone is reduced to a secondary alcohol (3-methyl-2-butanol), and the Grignard reagent becomes an alkene (1-butene).[1]

Protocol Adjustment:

Action: Revert to the MeMgBr + 2-Methyl-3-heptanone route. Methyl Grignards lack


-hydrogens and cannot participate in this reduction pathway.[1] If you must use the Butyl route, use Butyllithium (BuLi)  at -78°C, as organolithiums are less prone to 

transfer than Grignards, though enolization remains a risk (solve with CeCl

).[1]

Mechanistic Visualization

The following diagram illustrates the decision pathways that determine your product vs. impurity profile.

ReactionPathways cluster_0 Key Control Point SM Starting Material (2-Methyl-3-heptanone) Enolate Magnesium Enolate (Side Reaction) SM->Enolate Steric Hindrance (Basicity > Nucleophilicity) Alkoxide Magnesium Alkoxide (Intermediate) SM->Alkoxide CeCl3 Activation (Nucleophilicity > Basicity) Reagent Reagent: MeMgBr RecoveredSM Recovered Ketone (Low Yield) Enolate->RecoveredSM Aqueous Workup Target Target Alcohol (2,3-Dimethyl-3-heptanol) Alkoxide->Target Buffered Workup (NH4Cl) Alkene Alkenes (Dehydration Impurity) Alkoxide->Alkene Acidic Workup (H2SO4 / Heat) Target->Alkene E1 Elimination

Caption: Figure 1. Competitive reaction pathways. Red path indicates enolization (yield loss).[1] Yellow path indicates dehydration (impurity).[1] Green path is the optimized CeCl3 route.

Optimized Experimental Protocol (Imamoto Method)

This protocol is designed to maximize yield by suppressing enolization.[1]

Reagents:

  • Cerium(III) chloride heptahydrate (CeCl

    
    [1][5]·7H
    
    
    
    O)
  • 2-Methyl-3-heptanone (1.0 equiv)[1]

  • Methylmagnesium bromide (1.5 equiv, 3.0 M in ether)

  • THF (anhydrous)

Step-by-Step:

  • Drying the Cerium Source (CRITICAL):

    • Place CeCl

      
      ·7H
      
      
      
      O in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The solid will turn to a fine white powder.[1]
    • Note: Failure to dry completely will kill the Grignard reagent.

  • Activation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF.[1][6] Stir for 2 hours. The suspension should look milky white.[1]

    • Cool the slurry to -78°C .

  • Transmetallation:

    • Add MeMgBr dropwise to the CeCl

      
       slurry.[1] Stir for 30 minutes at -78°C.
      
    • Observation: The color may shift, indicating formation of the organocerium species.

  • Addition:

    • Add 2-Methyl-3-heptanone (dissolved in minimal THF) dropwise.[1]

    • Allow the reaction to warm to 0°C slowly over 2 hours.

  • Workup (Buffered):

    • Quench with saturated NH

      
      Cl  at 0°C. Do NOT use HCl.
      
    • Extract with diethyl ether (3x).[1]

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo (bath temp <30°C).
      

Impurity Data Table

Use this table to identify peaks in your GC-MS or NMR spectra.

Impurity TypeChemical StructureOriginCharacteristic Signal (approx.)[1]
Recovered SM 2-Methyl-3-heptanoneEnolizationC=O stretch ~1715 cm⁻¹ (IR)
Zaitsev Alkene 2,3-Dimethyl-2-hepteneDehydrationTetrasubstituted C=C (No vinylic protons in ¹H NMR)
Internal Alkene 2,3-Dimethyl-3-hepteneDehydrationTriplet ~5.2 ppm (¹H NMR)
Reduction Product 2-Methyl-3-heptanolHydride TransferCH-OH signal (multiplet) ~3.5 ppm

References

  • Imamoto, T., et al. "Reaction of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition.[1] Oxford University Press, 2012.[1] (Chapter 9: Nucleophilic addition to the carbonyl group).[1]

  • Conlon, D. A., et al. "Cerium(III) Chloride-Mediated Addition of Grignard Reagents to Ketones."[1] Organic Process Research & Development, vol. 6, no. 6, 2002.

Sources

preventing the formation of byproducts in 2,3-Dimethyl-3-heptanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dimethyl-3-heptanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important tertiary alcohol in their work. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, minimize byproduct formation, and ensure the purity of your final product.

Introduction: The Grignard Approach to 2,3-Dimethyl-3-heptanol

The synthesis of 2,3-dimethyl-3-heptanol is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[1][2] In this specific synthesis, n-butylmagnesium bromide reacts with 3-methyl-2-pentanone to yield the desired tertiary alcohol after an acidic workup.

While robust, the Grignard reaction is sensitive to various experimental parameters that can lead to the formation of undesirable byproducts. Understanding and controlling these factors is critical to achieving a high yield and purity of 2,3-dimethyl-3-heptanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-dimethyl-3-heptanol, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of 2,3-Dimethyl-3-heptanol and Recovery of Starting Ketone

Symptom: After the reaction and workup, you observe a significant amount of the starting material, 3-methyl-2-pentanone, in your crude product mixture.

Cause: This is often due to the enolization of the ketone.[1] The Grignard reagent, n-butylmagnesium bromide, is a strong base and can deprotonate the alpha-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive towards the Grignard reagent and is protonated back to the ketone during the acidic workup.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the Grignard reagent. Lower temperatures favor the nucleophilic addition over the enolization pathway.

  • Slow Addition: Add the Grignard reagent to the ketone solution slowly and dropwise. This prevents a localized excess of the Grignard reagent, which can promote its basic behavior.

  • Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (THF) can sometimes enhance the rate of the desired nucleophilic addition.

Problem 2: Formation of an Unexpected Secondary Alcohol

Symptom: Your product mixture contains a significant amount of a secondary alcohol, likely 2-methyl-3-heptanol.

Cause: This byproduct arises from the reduction of the ketone by the Grignard reagent. A hydride ion is transferred from the β-carbon of the n-butylmagnesium bromide to the carbonyl carbon of the ketone via a six-membered transition state.[1]

Solutions:

  • Purity of Grignard Reagent: Ensure the Grignard reagent is freshly prepared and has not been exposed to air or moisture, which can lead to the formation of magnesium alkoxides that may promote reduction pathways.

  • Steric Hindrance: While inherent to the reactants, be aware that steric hindrance around the carbonyl group can favor reduction over addition. Careful control of other parameters is key.

Problem 3: Presence of High Molecular Weight Hydrocarbon Impurities

Symptom: You detect the presence of octane in your product mixture.

Cause: This is a result of a Wurtz-type coupling reaction where the n-butylmagnesium bromide reacts with unreacted n-butyl bromide present in the Grignard reagent solution.

Solutions:

  • Grignard Reagent Formation: Ensure the complete conversion of n-butyl bromide to the Grignard reagent during its preparation. This can be achieved by using a slight excess of magnesium and allowing sufficient reaction time.

  • Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the n-butyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of 2,3-dimethyl-3-heptanol?

A1: The optimal temperature is a balance between reaction rate and selectivity. For the addition of the Grignard reagent to the ketone, it is recommended to maintain a temperature between 0 °C and 5 °C to minimize side reactions like enolization and reduction.[3]

Q2: How can I be sure my Grignard reagent has formed successfully?

A2: Successful formation is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution. For a quantitative assessment, you can perform a titration of an aliquot of the Grignard reagent with a standard solution of a secondary alcohol (like 2-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

Q3: What is the purpose of the acidic workup?

A3: The acidic workup serves two primary purposes. First, it protonates the magnesium alkoxide intermediate formed after the Grignard addition to yield the final alcohol product. Second, it dissolves the magnesium salts (e.g., Mg(OH)Br) that are formed, allowing for easier separation of the organic product. A saturated aqueous solution of ammonium chloride is often used as a milder alternative to strong acids to prevent potential acid-catalyzed dehydration of the tertiary alcohol.

Q4: How can I purify the final product?

A4: Purification of 2,3-dimethyl-3-heptanol from the byproducts can be achieved through fractional distillation.[4] Due to differences in boiling points between the desired tertiary alcohol, the starting ketone, the secondary alcohol byproduct, and any hydrocarbon impurities, careful distillation can yield a pure product. Column chromatography on silica gel can also be an effective purification method, particularly for removing more polar impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of n-Butylmagnesium Bromide
ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.67 g0.11
n-Butyl Bromide137.0213.7 g (10.8 mL)0.10
Anhydrous Diethyl Ether74.1250 mL-

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • Dissolve the n-butyl bromide in 25 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add approximately 5 mL of the n-butyl bromide solution to the magnesium turnings. The reaction should start within a few minutes, as evidenced by the disappearance of the iodine color and the formation of bubbles.

  • Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the Grignard reagent to room temperature. It is now ready for the next step.

Protocol 2: Synthesis of 2,3-Dimethyl-3-heptanol
ReagentMolar Mass ( g/mol )AmountMoles
3-Methyl-2-pentanone100.169.0 g (11.1 mL)0.09
n-Butylmagnesium Bromide-0.10 mol (from Protocol 1)0.10
Anhydrous Diethyl Ether74.1250 mL-
Saturated NH₄Cl (aq)-50 mL-

Procedure:

  • In a separate flame-dried three-necked round-bottom flask under an inert atmosphere, dissolve the 3-methyl-2-pentanone in 50 mL of anhydrous diethyl ether.

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly add the prepared n-butylmagnesium bromide solution from Protocol 1 to the ketone solution via a dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 25 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by fractional distillation.

Visualizing the Reaction and Byproduct Pathways

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 3-Methyl-2-pentanone 3-Methyl-2-pentanone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 3-Methyl-2-pentanone->Magnesium Alkoxide Intermediate Nucleophilic Addition Magnesium Enolate Magnesium Enolate 3-Methyl-2-pentanone->Magnesium Enolate Deprotonation 2-Methyl-3-heptanol 2-Methyl-3-heptanol 3-Methyl-2-pentanone->2-Methyl-3-heptanol Hydride Transfer n-Butylmagnesium Bromide n-Butylmagnesium Bromide n-Butylmagnesium Bromide->Magnesium Alkoxide Intermediate n-Butylmagnesium Bromide->Magnesium Enolate n-Butylmagnesium Bromide->2-Methyl-3-heptanol Octane Octane n-Butylmagnesium Bromide->Octane Coupling 2,3-Dimethyl-3-heptanol 2,3-Dimethyl-3-heptanol Magnesium Alkoxide Intermediate->2,3-Dimethyl-3-heptanol Acidic Workup Enolization Enolization Reduction Reduction Wurtz Coupling Wurtz Coupling Magnesium Enolate->3-Methyl-2-pentanone Workup

Caption: Reaction scheme for the synthesis of 2,3-dimethyl-3-heptanol and competing byproduct pathways.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Organic Syntheses. (S)-(+)-4-Methyl-3-heptanone. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Organic Syntheses. 2-Heptanol. [Link]

  • Jay Ponder Lab. The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Organic Syntheses. Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. [Link]

  • Organic Syntheses. 2,3-Dimethylanthraquinone. [Link]

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]

  • ResearchGate. Effect of temperature on Grignard reaction. [Link]

  • ResearchGate. Cross-Aldol Condensation of Acetone and n-Butanol into Aliphatic Ketones over Supported Cu Catalysts on Ceria-Zirconia. [Link]

  • Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

  • ResearchGate. How to purify tertiary alcohol? [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]

  • Organic Syntheses. Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate. [Link]

  • ResearchGate. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]

  • ResearchGate. Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]

Sources

Technical Support Center: Purification of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,3-Dimethyl-3-heptanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with isolating this tertiary alcohol. As a sterically hindered tertiary alcohol, 2,3-Dimethyl-3-heptanol presents unique purification hurdles, primarily its susceptibility to dehydration under thermal stress or acidic conditions. This guide provides in-depth, field-proven solutions and troubleshooting advice to help you achieve high purity in your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when working with 2,3-Dimethyl-3-heptanol.

Q1: What are the primary challenges in purifying 2,3-Dimethyl-3-heptanol?

The main challenge is the inherent chemical instability of tertiary alcohols.[1] The purification process, especially distillation, can inadvertently promote an acid-catalyzed E1 elimination reaction, leading to the dehydration of the alcohol into a mixture of alkene isomers (primarily 2,3-dimethylhept-3-ene and 2,3-dimethylhept-2-ene).[2] These alkene impurities often have boiling points close to the parent alcohol, complicating separation by standard distillation. A second challenge arises from removing unreacted starting materials from the synthesis, which is typically a Grignard reaction.[3][4]

Q2: I performed a distillation, but my GC analysis still shows a major impurity. What is it likely to be?

If you observe a significant impurity peak with a retention time slightly shorter than 2,3-Dimethyl-3-heptanol, it is almost certainly the corresponding alkene byproduct from dehydration.[1][2] Alkenes are less polar and more volatile than their corresponding alcohols, resulting in shorter retention times on most standard non-polar or semi-polar GC columns. This issue is exacerbated if the distillation is performed at atmospheric pressure (requiring high temperatures) or if acidic residues from the reaction workup have not been completely neutralized and removed.

Q3: What are the typical impurities I can expect from a Grignard synthesis of 2,3-Dimethyl-3-heptanol?

When synthesizing 2,3-Dimethyl-3-heptanol via a Grignard reaction (e.g., reacting 3-pentanone with sec-butylmagnesium bromide), you can anticipate several classes of impurities:

  • Dehydration Products: As mentioned, various isomers of 2,3-dimethylheptene are the most common process-related impurities.

  • Unreacted Starting Materials: Residual ketone (e.g., 3-pentanone) and the alkyl halide used for the Grignard reagent formation.

  • Grignard-Related Byproducts: Alkanes formed by the Grignard reagent reacting with trace amounts of water are a common issue.[5] Wurtz coupling products may also be present.[6]

  • Solvents: Residual ether solvents (e.g., diethyl ether, THF) used during the synthesis.[7]

Q4: Which purification method is superior for this compound: vacuum fractional distillation or column chromatography?

The choice depends on the scale of your synthesis and the required purity level.

  • Vacuum Fractional Distillation is highly effective for larger quantities (multi-gram to kilogram scale). The reduced pressure lowers the boiling point, significantly mitigating the risk of thermal dehydration.[8] It is excellent for removing impurities with a sufficiently different boiling point.[9][10]

  • Flash Column Chromatography offers superior separation power for impurities with very similar boiling points but different polarities, such as the target alcohol (polar) and its corresponding alkene byproduct (non-polar).[11][12] It is the method of choice for achieving the highest possible purity (>99.5%) but is generally less practical for very large scales due to solvent consumption and time.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: My final yield after distillation is significantly lower than expected.

  • Primary Cause: You are likely losing a substantial portion of your product to dehydration. Heating a tertiary alcohol, especially if any acidic residue is present, will cause elimination to form an alkene.[2][13]

  • Troubleshooting & Solutions:

    • Ensure Complete Neutralization: Before distillation, wash the crude product thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine, to remove all traces of acid from the workup.

    • Utilize Vacuum Distillation: This is the most critical step. By reducing the pressure, you lower the boiling point of the alcohol, minimizing the thermal stress and dramatically reducing the rate of dehydration.

    • Avoid Excessive Heat: Use a heating mantle with a stirrer and ensure the pot temperature does not significantly exceed the boiling point of the liquid at the given pressure. Gradual heating is key.[9]

Problem 2: GC analysis shows a peak corresponding to the starting ketone.

  • Primary Cause: This indicates an incomplete Grignard reaction. This can happen if the Grignard reagent was not fully formed, if its concentration was lower than assumed, or if some of it was quenched by moisture.[5]

  • Troubleshooting & Solutions:

    • Optimize Reaction: Ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by water or oxygen.[7] Consider titrating your Grignard reagent to determine its exact concentration before use.

    • Purification Strategy: If the boiling point of the starting ketone is sufficiently different from 2,3-Dimethyl-3-heptanol, careful fractional distillation can effectively separate them.[10] If their boiling points are too close, column chromatography is the more reliable option.

Problem 3: My final product appears cloudy or tests positive for water (e.g., Karl Fischer titration).

  • Primary Cause: The organic extract was not dried sufficiently before the final solvent removal and purification.

  • Troubleshooting & Solutions:

    • Use an Appropriate Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are effective. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is neutral and can be easier to filter.

    • Ensure Sufficient Contact Time: After adding the drying agent to your organic solution, stir or swirl the mixture for at least 15-20 minutes to ensure all dissolved water is absorbed.

    • Use Enough Drying Agent: Add the agent until some of it remains free-flowing and does not clump together. This indicates that all the water has been absorbed.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of 2,3-Dimethyl-3-heptanol.

Protocol 1: Post-Grignard Reaction Workup and Extraction

This protocol is designed to quench the reaction and remove inorganic salts and water-soluble impurities.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) while stirring. This is a milder alternative to strong acids and reduces the risk of immediate dehydration.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer.

  • Wash with Bicarbonate: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. Shake gently at first to release any evolved CO₂ gas, then more vigorously. This step neutralizes any remaining acid. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄). Stir for 15-20 minutes.

  • Filtration: Filter the mixture through a fluted filter paper or a Büchner funnel with a filter paper to remove the drying agent.

  • Solvent Removal: Remove the bulk ether solvent using a rotary evaporator. Do not use excessive heat on the water bath (30-40°C is sufficient). This will leave you with the crude alcohol, ready for final purification.

Protocol 2: Purification by Vacuum Fractional Distillation

This method is ideal for purifying multi-gram quantities of the crude alcohol.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for better separation).[9] Ensure all joints are properly sealed for vacuum. Use a cow-type adapter or multiple receiving flasks to collect different fractions without breaking the vacuum.

  • Transfer Crude Product: Transfer the crude 2,3-Dimethyl-3-heptanol and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.[14]

  • Collect Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvent) in the first receiving flask. The temperature at the still head will be low and unstable.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of 2,3-Dimethyl-3-heptanol at that pressure, switch to a clean receiving flask to collect the pure product.

    • Tailings: Once the temperature begins to drop or if it rises sharply, stop the distillation. The remaining material in the distillation flask contains higher-boiling impurities.

  • Analysis: Analyze the collected main fraction by GC or NMR to confirm its purity.

Section 4: Data and Visualizations

Table 1: Physical Properties of 2,3-Dimethyl-3-heptanol and Key Impurities
CompoundMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgPolarity
2,3-Dimethyl-3-heptanol 144.26[15]~176Polar
2,3-Dimethylhept-3-ene126.24~145Non-polar
3-Pentanone86.13102Moderately Polar
Diethyl Ether74.1234.6Weakly Polar
Diagrams

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (NH4Cl, NaHCO3, Brine) crude->workup drying Drying over MgSO4 workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Purification solvent_removal->purification_choice distillation Vacuum Fractional Distillation purification_choice->distillation Scale > 5g chromatography Flash Column Chromatography purification_choice->chromatography Highest Purity Scale < 5g pure_product Pure 2,3-Dimethyl-3-heptanol (>98%) distillation->pure_product chromatography->pure_product

Caption: General purification workflow for 2,3-Dimethyl-3-heptanol.

TroubleshootingTree start Purity Check Fails (GC/NMR Analysis) impurity_type What is the main impurity? start->impurity_type alkene Alkene Present (Dehydration Product) impurity_type->alkene Peak before product ketone Starting Ketone Present impurity_type->ketone Matches starting material solvent Residual Solvent (e.g., Ether) impurity_type->solvent Very low BP/RT solution_alkene 1. Ensure Neutral Wash 2. Use Vacuum Distillation 3. Use Flash Chromatography alkene->solution_alkene solution_ketone 1. Optimize Reaction Stoichiometry 2. Use Fractional Distillation 3. Use Flash Chromatography ketone->solution_ketone solution_solvent 1. Increase Rotary Evaporation Time 2. Improve Distillation 'Forerun' Cut solvent->solution_solvent

Caption: Troubleshooting decision tree for common purity issues.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Reddy, T. B. THE PURIFICATION OF DIMETHYL SULFOXIDE FOR SPECTROPHOTOMETRIC AND POLAROGRAPHIC USE. IUPAC.
  • Sanders, W. Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. American Pharmaceutical Review.
  • US Patent US1845665A. Purification of alcohols. Google Patents.
  • University of Rochester Department of Chemistry. Purification: Fractional Distillation.
  • Ashenhurst, J. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Rathore, A. S., et al. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation. PubMed.
  • Ashenhurst, J. Elimination Reactions of Alcohols. Master Organic Chemistry.
  • National Center for Biotechnology Information. 2,3-Dimethyl-3-heptanol. PubChem Compound Database.
  • CN Patent CN100516010C. Method for preparing 2,6-dimethyl-2-heptanol. Google Patents.
  • Li, F., et al. Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
  • BenchChem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • LibreTexts Chemistry. Dehydration Reactions of Alcohols.
  • Chemguide. Dehydration of alcohols.
  • The Royal Society of Chemistry. Studies towards the synthesis of tedanolide C. Construction of the C13-epi C1–C15 fragment.
  • NurdRage. Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Agilent Technologies, Inc. Analysis of impurities in pharmaceutical grade isopropanol. Agilent.
  • Wikipedia. Fractional distillation.
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?
  • NileRed. Fractional distillation. YouTube.
  • Khan, M. T. H., et al. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). NIH.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Ponder, J. The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab.

Sources

improving the stereoselectivity of 2,3-Dimethyl-3-heptanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers attempting the enantioselective synthesis of 2,3-Dimethyl-3-heptanol . The following protocols and troubleshooting steps are designed to address the specific steric and electronic challenges of generating a quaternary stereocenter at the C3 position.

Module 1: The Chemical Challenge

Target Molecule: 2,3-Dimethyl-3-heptanol Core Challenge: Enantioselective formation of the quaternary center at C3.[1] Substrate Analysis: The synthesis typically involves the nucleophilic addition of a methyl group to 2-methyl-3-heptanone (isopropyl butyl ketone).[1]

Why is this difficult?

  • Steric Similarity: The chiral catalyst must discriminate between an isopropyl group (branched) and an n-butyl group (linear).[1] While electronically similar, their steric bulk near the carbonyl differs, which is the handle for stereoselectivity.

  • Competing Enolization: The substrate (2-methyl-3-heptanone) has an

    
    -proton at the C2 position (isopropyl methine).[1] Basic nucleophiles (like standard Grignards) often act as bases, causing enolization rather than addition, leading to low yields.
    

Module 2: Troubleshooting Logic & Solutions

Issue 1: Low Enantiomeric Excess (ee < 80%)

Diagnosis: The catalyst is failing to effectively differentiate the Re and Si faces of the ketone due to insufficient steric clash with the ligand.

  • Solution A: Switch to a Ti-TADDOL System Standard Magnesium Grignards are too reactive and "loose."[1] Transmetallation to Titanium using a TADDOL (Tetraaryl-1,3-dioxolane-4,5-dimethanol) ligand creates a tight, specific chiral pocket.[1]

  • Solution B: Lower the Temperature Stereoselectivity is entropy-dependent.[1] Running the reaction at -78°C (or lower) maximizes the energy difference (

    
    ) between the competing transition states.
    
Issue 2: Low Yield / Recovery of Starting Material

Diagnosis: Competing enolization. The nucleophile is deprotonating C2 instead of attacking C3.

  • Solution: The "Cerium/Zinc" Effect (or Ti-Immobilization)

    • Protocol: Use Dimethylzinc (

      
      )  with a Titanium catalyst instead of Methylmagnesium Bromide (
      
      
      
      ).[1] Zinc reagents are less basic and more nucleophilic, significantly reducing enolization.[1]
    • Alternative: If using Grignard, add

      
        (anhydrous) to suppress basicity (though this is difficult to make enantioselective; stick to Ti/Zn for chirality).
      
Issue 3: "Racing" Background Reaction

Diagnosis: Uncatalyzed addition of the achiral alkyl metal is occurring faster than the catalyzed pathway.

  • Solution: Ensure the titanium complex is formed before introducing the ketone. Pre-stir the Ligand +

    
     for 1 hour to ensure thermodynamic equilibrium of the active catalyst.
    

Module 3: Visualizing the Workflow

The following logic tree outlines the decision-making process for optimizing stereoselectivity.

OptimizationLogic Start Start: Synthesis of 2,3-Dimethyl-3-heptanol CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 90% Proceed to Scale-up CheckEE->HighEE Satisfactory LowEE ee < 80% Optimization Required CheckEE->LowEE Unsatisfactory CheckYield Check Yield LowEE->CheckYield Enolization Problem: Enolization (Recovery of Ketone) CheckYield->Enolization Low Yield Racemization Problem: Background Reaction (Racemic Product) CheckYield->Racemization High Yield / Low ee Sol_Zn Switch Reagent: Use Me2Zn + Ti(OiPr)4 Enolization->Sol_Zn Reduce Basicity Sol_TADDOL Switch Ligand: Use (R,R)-TADDOL-Ti Racemization->Sol_TADDOL Increase Steric Bulk Sol_Temp Decrease Temp to -78°C Racemization->Sol_Temp Kinetic Control

Figure 1: Decision matrix for optimizing the stereoselective addition to 2-methyl-3-heptanone.

Module 4: The "Gold Standard" Protocol

Method: Titanium-TADDOL Catalyzed Addition of Dimethylzinc.[1] Reference Basis: Adapted from Seebach et al. [1] and Walsh et al. [2].

Reagents Table
ComponentRoleStoichiometryNotes
2-Methyl-3-heptanone Substrate1.0 equivDistill before use.[1]
(R,R)-TADDOL Chiral Ligand0.1 - 0.2 equivDetermines stereochemistry.[1]

Lewis Acid1.2 equivMediates the addition.[1]

(1.2M in Toluene)
Nucleophile1.5 equivPyrophoric; handle under Argon.[1]
Toluene/Ether Solvent-Anhydrous is critical.[1]
Step-by-Step Procedure
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve (R,R)-TADDOL (0.2 equiv) in anhydrous Toluene.

    • Add

      
        (1.2 equiv).[1]
      
    • Stir at room temperature for 1 to 2 hours . The solution should turn clear/yellowish, indicating the formation of the chiral titanate complex.

  • Transmetallation & Cooling:

    • Add

      
        (1.5 equiv) to the catalyst mixture.[1]
      
    • Critical: Stir for 20 minutes to allow the formation of the active Methyl-Ti species.

    • Cool the reaction mixture to -30°C (or -78°C for maximum ee, though reaction rate will slow).

  • Substrate Addition:

    • Add 2-methyl-3-heptanone (1.0 equiv) slowly via syringe pump over 30 minutes.

    • Reasoning: Slow addition prevents local "hotspots" of concentration that could favor the uncatalyzed background reaction.[1]

  • Reaction & Quench:

    • Stir at -30°C for 12–24 hours. Monitor via GC-MS (look for disappearance of ketone m/z 128).

    • Quench: Pour the cold mixture into saturated

      
       solution.
      
    • Safety: Vigorous gas evolution (Methane) will occur.[1]

  • Purification:

    • Extract with

      
      , dry over 
      
      
      
      .[1]
    • Purification Note: Tertiary alcohols are acid-sensitive (prone to elimination to alkenes).[1] Use silica gel neutralized with 1% Triethylamine during column chromatography.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methylmagnesium Bromide (Grignard) instead of Dimethylzinc? A: Yes, but with caveats. You must use the Ti-TADDOL system to transmetallate the Grignard in situ.

  • Protocol Adjustment: Mix TADDOL +

    
     + Grignard first, filter off the magnesium salts (Schlenk filtration) if possible, then add the ketone. The ee is usually 10-15% lower than with Zinc due to the higher reactivity of trace Magnesium species.
    

Q: I am seeing a large "Alkene" peak in my GC-MS. What happened? A: You likely dehydrated your product during workup or analysis.[1]

  • Cause: 2,3-Dimethyl-3-heptanol is a tertiary alcohol.[1][2] In the presence of acid (even slightly acidic silica) or high GC injector port temperatures (>250°C), it eliminates water to form 2,3-dimethyl-2-heptene (Zaitsev product).[1]

  • Fix: Wash your organic layer with Sodium Bicarbonate before drying.[1] Use base-washed silica for purification.[1] Lower GC injector temp to 200°C.

Q: How do I determine the absolute configuration (R vs S) of my product? A: Optical rotation is unreliable for this specific molecule due to low specific rotation values.

  • Method: Derivatize the alcohol with a chiral shift reagent (e.g., Eu(hfc)3 ) and analyze via H-NMR. The methyl singlet signals will split, allowing you to calculate the ee and compare against literature values for similar tertiary alcohols [3].

References

  • Seebach, D., et al. (1992).[1] "TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries." Angewandte Chemie International Edition, 31(4), 434-444.[1]

  • Jeon, S. J., & Walsh, P. J. (2003).[1][3] "Asymmetric addition of alkylzinc reagents to ketones." Journal of the American Chemical Society, 125(32), 9544-9545.

  • Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 43(25), 3333-3336.[1]

Sources

issues with the dehydration of tertiary alcohols like 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dehydration of 2,3-Dimethyl-3-heptanol Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Reaction Optimization Group

Welcome to the Reaction Optimization Helpdesk

You are likely here because the dehydration of 2,3-Dimethyl-3-heptanol is not yielding the clean trisubstituted or tetrasubstituted alkene you predicted. Instead, you are facing inseparable isomer mixtures, polymerization "gunk," or stalling conversion rates.

This guide treats your synthesis as a system to be debugged. We move beyond "add acid and reflux" to precise mechanistic control.

Part 1: The Core Dehydration Logic (The "Why")

The dehydration of 2,3-Dimethyl-3-heptanol is a classic E1 Elimination under acidic conditions. Your substrate is a tertiary alcohol with significant steric bulk (an isopropyl group at C2 and a butyl chain at C3).

The Mechanistic Conflict: Once the hydroxyl is protonated and leaves (


), you generate a tertiary carbocation at C3. This cation has three distinct 

-proton environments available for elimination:
  • Path A (Thermodynamic/Zaitsev): Elimination of H from C2.

    • Product:2,3-Dimethyl-2-heptene .

    • Nature:[1][2][3][4][5][6] Tetrasubstituted alkene.[2] Most stable.[2][7]

  • Path B (Secondary Zaitsev): Elimination of H from C4.

    • Product:2,3-Dimethyl-3-heptene .

    • Nature:[1][2][3][4][5][6] Trisubstituted alkene. Less stable than Path A.

  • Path C (Hofmann/Kinetic): Elimination of H from the C3-Methyl group.

    • Product:2-Isopropyl-1-hexene .

    • Nature:[1][2][3][4][5][6] Disubstituted (terminal) alkene. Least stable.

Visualizing the Pathway

The following diagram maps the critical decision points in your flask.

DehydrationPathway Substrate 2,3-Dimethyl-3-heptanol Protonated Protonated Alcohol (-OH2+) Substrate->Protonated + H+ Carbocation 3° Carbocation (C3) Protonated->Carbocation - H2O (RDS) Prod_A Major Product 2,3-Dimethyl-2-heptene (Tetrasubstituted) Carbocation->Prod_A - H+ (from C2) Thermodynamic Control Prod_B Minor Product 2,3-Dimethyl-3-heptene (Trisubstituted) Carbocation->Prod_B - H+ (from C4) Prod_C Trace Product 2-Isopropyl-1-hexene (Disubstituted) Carbocation->Prod_C - H+ (from C3-Me)

Caption: E1 Elimination pathway showing the competition between regioselective outcomes based on carbocation deprotonation sites.

Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I have a mixture of isomers I cannot separate."

Diagnosis: You are operating under conditions that allow equilibration or lack selectivity. Root Cause:

  • Acid Strength: Strong mineral acids (H₂SO₄) at high heat promote alkene isomerization . The proton can re-add to the formed alkene, regenerating the carbocation, which then eliminates to a different isomer.

  • Thermodynamics: At high temperatures (reflux), the reaction seeks the global energy minimum (the tetrasubstituted alkene). If you stop early, you get a kinetic mix.

Solution:

  • Switch to Solid-Supported Catalysis: Use Amberlyst-15 .[8] It provides a localized acidic environment without the bulk solvent acidity that drives rapid isomerization [1].

  • Protocol Shift: If you specifically need the less substituted alkene (kinetic product), you must abandon acid catalysis and use POCl₃/Pyridine (E2 mechanism). This forces elimination via steric accessibility rather than alkene stability [2].

Issue 2: "The reaction yields are low, and I see 'gunk' in the flask."

Diagnosis: Oligomerization or Polymerization. Root Cause: Tertiary carbocations are excellent electrophiles. If an alkene product attacks a remaining carbocation, you form a dimer. This chain continues to form non-volatile oligomers ("gunk"). Solution:

  • Dilution: Run the reaction at lower concentration (0.1 M - 0.2 M) to reduce the probability of bimolecular collisions between alkene and carbocation.

  • Distillation: If the boiling point permits, perform reactive distillation . Distill the alkene as it forms. This removes the nucleophile (alkene) from the acidic medium immediately.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Equilibrium limitation (Le Chatelier’s Principle). Root Cause: Dehydration is reversible.[7]


.[7] As water accumulates, it re-attacks the carbocation to regenerate the alcohol.
Solution: 
  • Water Removal: You must remove water physically or chemically.

    • Azeotropic Distillation: Use a Dean-Stark trap with Toluene or Benzene.

    • Molecular Sieves: Add activated 3Å or 4Å sieves to the reaction mixture (compatible with Amberlyst/pTsOH).

Part 3: Experimental Protocols
Method A: Thermodynamic Control (High Yield of Zaitsev Product)

Best for: Generating the stable tetrasubstituted alkene (2,3-Dimethyl-2-heptene).

Reagents:

  • 2,3-Dimethyl-3-heptanol (1.0 equiv)[9]

  • Amberlyst-15 (20 wt% loading relative to substrate) [1]

  • Solvent: Heptane or Toluene (for azeotrope)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add substrate and solvent (0.5 M concentration). Add dry Amberlyst-15 beads.

  • Reflux: Heat to vigorous reflux. Water will collect in the trap.

  • Monitor: Check GC-MS every hour. Look for the disappearance of the alcohol peak.

  • Workup: Cool to room temperature. Filter off the resin beads (can be washed and reused).

  • Purification: Concentrate the filtrate. The residue is often pure enough, or can be passed through a short silica plug to remove trace gums.

Method B: Kinetic/Steric Control (E2 Elimination)

Best for: Avoiding carbocation rearrangements or if acid-sensitivity is a concern.

Reagents:

  • 2,3-Dimethyl-3-heptanol (1.0 equiv)[9]

  • Phosphorus Oxychloride (POCl₃) (1.5 equiv)

  • Pyridine (Solvent/Base, excess)[3][10]

Procedure:

  • Setup: Flame-dried flask under Argon/Nitrogen atmosphere. Ice bath (0°C).

  • Charge: Dissolve alcohol in pyridine (approx. 5-10 mL per gram of alcohol).

  • Addition: Add POCl₃ dropwise via syringe. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp.

  • Mechanism: The alcohol becomes a dichlorophosphate ester (good leaving group).[10] Pyridine acts as a base to remove a proton via E2.[3][10] Due to the bulk of the base and substrate, this may favor the Hofmann or less sterically hindered Zaitsev product slightly more than Method A, and strictly prevents skeletal rearrangement [2].

  • Quench: Pour onto ice/water carefully. Extract with hexanes.

Part 4: Data & Comparison
FeatureAcid Catalysis (H₂SO₄/pTsOH)Heterogeneous (Amberlyst-15)POCl₃ / Pyridine
Mechanism E1 (Carbocation)E1 (Surface-mediated)E2 (Concerted)
Major Product Tetrasubstituted (Zaitsev)Tetrasubstituted (Zaitsev)Mixed / Steric dependent
Rearrangement Risk High (Isomerization)Low (Milder conditions)None (No carbocation)
Workup Aqueous extraction requiredSimple FiltrationAqueous quench required
Green Score Low (Corrosive waste)High (Reusable catalyst)Low (Toxic reagents)
Part 5: Troubleshooting Logic Tree

Use this flow to determine your next step.

TroubleshootingTree Start Problem Detected CheckYield Is Yield Low (<50%)? Start->CheckYield CheckIsomer Is Isomer Ratio Wrong? Start->CheckIsomer WaterCheck Check Water Removal (Dean-Stark/Sieves) CheckYield->WaterCheck Reaction Stalled TempCheck Check Temperature (Too high = Polymerization) CheckYield->TempCheck Gunk/Tars formed SwitchMethod Switch to POCl3/Pyridine (Force E2) CheckIsomer->SwitchMethod Need Kinetic Product SwitchCat Switch to Amberlyst-15 (Reduce Isomerization) CheckIsomer->SwitchCat Need Cleaner Zaitsev

Caption: Decision matrix for optimizing tertiary alcohol dehydration.

References
  • Tejedor, R. M., et al. (2025). Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. ResearchGate. Available at: [Link]

  • Reusch, W. (2019).[11] Dehydration Using POCl3 and Pyridine. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2015).[3][12] Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (2020). Acid Catalyzed Dehydration of Alcohols Mechanism. Study.com. Available at: [Link]

Sources

improving the resolution of 2,3-Dimethyl-3-heptanol enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 2,3-Dimethyl-3-heptanol

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the enantiomeric resolution of sterically hindered tertiary alcohols, specifically 2,3-Dimethyl-3-heptanol. As a tertiary alcohol with a congested chiral center, this compound presents a unique set of separation challenges. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline resolution and robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 2,3-Dimethyl-3-heptanol so challenging?

The primary difficulty arises from its structure as a tertiary alcohol. The chiral carbon is sterically hindered by three bulky alkyl groups (ethyl, propyl, and a methyl group, in addition to the tertiary methyl and hydroxyl groups). This steric bulk can physically prevent the analyte from effectively entering the chiral cavities or interacting optimally with the selective sites of the Chiral Stationary Phase (CSP). Achieving the necessary three-point interaction for chiral recognition is consequently more difficult compared to less hindered molecules.[1][2]

Q2: What is the "three-point interaction model" and why is it crucial for this separation?

Proposed by Dalgliesh, the three-point interaction model is a fundamental concept in chiral recognition.[3] It postulates that for a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the analyte and the stationary phase. At least one of these interactions must be stereochemically dependent. For 2,3-Dimethyl-3-heptanol, these interactions could include hydrogen bonding (from the hydroxyl group), steric repulsion, and van der Waals forces. If the molecule cannot achieve this multi-point fit due to steric hindrance, resolution will be poor or non-existent.

cluster_CSP Chiral Stationary Phase (CSP) CSP_Node Site 1 (e.g., H-bond donor) Site 2 (e.g., π-acceptor) Site 3 (e.g., Steric pocket) R_Enantiomer R-Enantiomer R_Enantiomer->CSP_Node:f0 Interaction A R_Enantiomer->CSP_Node:f1 Interaction B R_Enantiomer->CSP_Node:f2 Interaction C S_Enantiomer S-Enantiomer S_Enantiomer->CSP_Node:f0 Interaction A S_Enantiomer->CSP_Node:f1 Mismatch S_Enantiomer->CSP_Node:f2 Repulsion Note R-Enantiomer achieves a stable 3-point fit, leading to longer retention. S-Enantiomer fails to fit, leading to earlier elution.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Q3: Which type of chromatography is generally more successful for this compound: Normal Phase, Reversed-Phase, or Polar Organic Mode?

For polysaccharide-based CSPs, Normal Phase (NP) chromatography often provides the best initial chance of success for neutral, non-polar molecules like 2,3-Dimethyl-3-heptanol. NP mobile phases (e.g., hexane/alcohol mixtures) promote hydrogen bonding and dipole-dipole interactions, which are critical for chiral recognition on these phases.[3] Polar Organic (PO) mode can also be effective. Reversed-Phase (RP) is generally the least likely to succeed unless the CSP is specifically designed for RP conditions, as hydrophobic interactions alone are often insufficient to resolve such a sterically hindered, non-polar analyte.

Troubleshooting Guide: Improving Resolution (Rs)

Problem 1: I am seeing a single, sharp peak with no separation at all (Rs = 0).

  • Probable Cause 1: Incorrect Chiral Stationary Phase (CSP) Selection. The chosen CSP may not possess the appropriate chiral selectors or steric environment to interact with a tertiary alcohol. Polysaccharide-based CSPs, particularly those with derivatized cellulose or amylose, are the most versatile and successful for a wide range of chiral compounds and should be the first choice.[4][5]

  • Solution 1: Systematic CSP Screening. Do not rely on a single column. A methodical screening approach using columns with different polysaccharide backbones and derivatizations is essential.[3][6]

    Experimental Protocol: CSP Screening

    • Column Selection: Prepare a set of 3-4 columns. A recommended starting set includes:

      • An Amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

      • A Cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)).

      • A different Cellulose-based column (e.g., Cellulose tris(4-methylbenzoate)).

    • Mobile Phase: Use a standard Normal Phase mobile phase such as 90:10 (v/v) n-Hexane / 2-Propanol (IPA) .

    • Flow Rate: Start with a reduced flow rate, for example, 0.5 mL/min for a 4.6 mm ID column, to maximize interaction time.[6]

    • Temperature: Maintain a constant, controlled temperature, starting at 25 °C .

    • Analysis: Inject the racemic standard of 2,3-Dimethyl-3-heptanol onto each column. If no separation is observed on any column, proceed to mobile phase optimization.

  • Probable Cause 2: Inappropriate Mobile Phase. The mobile phase composition may be too strong, preventing any selective interaction with the CSP. The alcohol modifier (e.g., IPA, ethanol) is the strong solvent in a normal phase system; too much of it will disrupt the hydrogen bonds necessary for chiral recognition.

  • Solution 2: Modify the Mobile Phase.

    • Decrease Modifier Percentage: Reduce the alcohol content in the mobile phase. Try 95:5 and 98:2 (v/v) n-Hexane/IPA. This increases analyte retention and allows more time for chiral interactions to occur.

    • Change the Alcohol Modifier: The structure of the alcohol modifier can significantly impact selectivity.[7] If IPA fails, test ethanol. Ethanol is more polar and can form different hydrogen bonds, sometimes unlocking a separation that IPA cannot.

Problem 2: I see peak splitting or a shoulder, but the resolution is poor (0 < Rs < 1.5).

  • Probable Cause 1: Suboptimal Mobile Phase Composition. You have found a suitable CSP, but the mobile phase isn't tuned for optimal selectivity (α) and efficiency (N).

  • Solution 1: Fine-Tuning the Mobile Phase & Flow Rate.

    • Systematic Modifier Adjustment: Using the best column from your initial screen, perform a series of injections with small, incremental changes in the alcohol modifier percentage (e.g., 90:10, 92:8, 94:6, 96:4, 98:2 n-Hexane/IPA). This allows you to find the "sweet spot" where resolution is maximized.

    • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the number of theoretical plates and gives the enantiomers more time to equilibrate with the CSP, often directly improving resolution.[6]

  • Probable Cause 2: Temperature is too high. Higher temperatures increase diffusion and can disrupt the transient, weak interactions (like hydrogen bonds) that are essential for chiral recognition, thereby reducing selectivity.[6][8]

  • Solution 2: Temperature Optimization.

    • Decrease Temperature: Lower the column temperature incrementally. Start at 25 °C, then test 15 °C and 10 °C. Sub-ambient temperatures often enhance enantioselectivity.[6] Be aware that lower temperatures will increase viscosity and backpressure, and may require a corresponding adjustment in flow rate.

    Data Presentation: Impact of Key Parameters on Resolution

ParameterCondition AResolution (Rs)Condition BResolution (Rs)Rationale for Change
Mobile Phase 90:10 Hex/IPA0.8595:5 Hex/IPA1.62Reducing modifier strength increases retention and selective interactions.
Flow Rate 1.0 mL/min1.200.5 mL/min1.75Slower flow increases interaction time with the CSP, improving efficiency.
Temperature 25 °C1.1515 °C1.88Lower temperature enhances the stability of transient diastereomeric complexes.

Problem 3: My peak shapes are poor (tailing or fronting).

  • Probable Cause 1: Sample Overload. Injecting too much mass can saturate the selective sites on the CSP, leading to peak tailing and a loss of resolution.

  • Solution 1: Reduce Injection Volume/Concentration. Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject a constant volume. Observe the peak shape and resolution. Select the highest concentration that does not cause peak distortion.

  • Probable Cause 2: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure IPA), it can cause localized disruption of the chromatography as the sample plug enters the column, leading to band broadening and distorted peaks.

  • Solution 2: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Advanced Method Development Workflow

For a comprehensive approach, a structured workflow is recommended. This ensures that all critical parameters are investigated logically, saving time and resources.

Caption: Systematic Workflow for Chiral Method Development.

References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Taylor & Francis Online.[Link]

  • Chiral resolution. Wikipedia.[Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.[Link]

  • Constructing Tertiary Alcohols with Vicinal Stereocenters. CCS Chemistry.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. ResearchGate.[Link]

  • Resolution of Enantiomers. Pharmacy 180.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps.[Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed.[Link]

  • Enantioselective chromatography in drug discovery. PubMed.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

  • Determination of Enantiomeric Purity via Formation of Diastereomers. Science of Synthesis.[Link]

  • Enantiomers and Their Resolution. MDPI.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis: Confirming the Synthesis of 2,3-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In synthetic organic chemistry, the confirmation of a successful molecular transformation is as crucial as the reaction itself. Spectroscopic analysis provides an empirical window into the molecular structure, allowing chemists to verify the conversion of reactants to products. This guide offers an in-depth comparison of the spectroscopic signatures of a tertiary alcohol, 2,3-dimethyl-3-heptanol, and its ketone precursor, 2-methyl-3-heptanone, within the context of a Grignard reaction. We will explore how Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data collectively provide irrefutable evidence of this transformation.

The synthesis of 2,3-dimethyl-3-heptanol is efficiently achieved via the nucleophilic addition of a methylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of 2-methyl-3-heptanone.[1][2] This reaction fundamentally alters the functional group, converting a ketone into a tertiary alcohol, a change that is vividly captured by various spectroscopic techniques.[3]

The Synthetic Pathway: A Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[4] In this specific synthesis, the nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methyl-3-heptanone. The subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol product.[3]

G cluster_ketone cluster_alcohol ketone 2-Methyl-3-heptanone (Precursor) alcohol 2,3-Dimethyl-3-heptanol (Product) ketone->alcohol Grignard Addition ketone_struct ketone_struct grignard 1. CH₃MgBr (in Ether) 2. H₃O⁺ (Workup) alcohol_struct alcohol_struct

Caption: Reaction scheme for the synthesis of 2,3-dimethyl-3-heptanol.

Experimental Protocol: Synthesis of 2,3-Dimethyl-3-heptanol

This protocol outlines a standard procedure for the synthesis of a tertiary alcohol from a ketone using a Grignard reagent.[5]

Materials:

  • 2-Methyl-3-heptanone (C₈H₁₆O, MW: 128.21 g/mol )[6][7]

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the oven-dried glassware (round-bottom flask, dropping funnel, and condenser with a drying tube) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: In the round-bottom flask, dissolve 2-methyl-3-heptanone in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred ketone solution. Maintain the temperature below 10°C. The causality for this slow, chilled addition is to control the highly exothermic nature of the Grignard reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath. This step protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation to yield 2,3-dimethyl-3-heptanol (C₉H₂₀O, MW: 144.25 g/mol ).[8]

Comparative Spectroscopic Analysis

Monitoring the reaction's progress and confirming the final product's identity relies on observing specific changes in the spectroscopic data between the starting material and the product.[9][10]

Infrared (IR) Spectroscopy: The Functional Group Transformation

IR spectroscopy is exceptionally powerful for identifying functional groups. The key transformation here is the conversion of a carbonyl group (C=O) to a hydroxyl group (-OH).

  • 2-Methyl-3-heptanone (Precursor): The most prominent feature in its IR spectrum is a strong, sharp absorption peak characteristic of a ketone's C=O stretch, typically found around 1715 cm⁻¹ .

  • 2,3-Dimethyl-3-heptanol (Product): The spectrum of the product will show two critical changes:

    • Disappearance of the strong C=O peak around 1715 cm⁻¹.

    • Appearance of a broad, strong absorption band in the region of 3200-3600 cm⁻¹ , which is the hallmark of the O-H stretching vibration in an alcohol.[11] The broadness is due to hydrogen bonding. Additionally, a C-O stretching peak will appear around 1150 cm⁻¹ .

CompoundKey IR Absorption (cm⁻¹)Functional Group
2-Methyl-3-heptanone ~1715 (Strong, Sharp)C=O (Ketone)
2,3-Dimethyl-3-heptanol 3200-3600 (Strong, Broad)O-H (Alcohol)
~1150 (Moderate)C-O (Tertiary Alcohol)
Caption: Diagnostic IR peaks for reactant and product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

The proton NMR spectra show distinct changes in the chemical environment of the protons.

  • 2-Methyl-3-heptanone (Precursor): The key diagnostic signal is the proton on the carbon alpha to the carbonyl group (the CH proton at C2). This proton is deshielded by the adjacent carbonyl and appears as a multiplet around δ 2.5 ppm .[13]

  • 2,3-Dimethyl-3-heptanol (Product):

    • The signal for the proton at C2 shifts upfield (to a lower δ value) as the electron-withdrawing effect of the carbonyl is replaced by the less deshielding alcohol group.

    • A new singlet peak appears, corresponding to the proton of the hydroxyl group (-OH). Its chemical shift is variable (typically δ 1-5 ppm) and it often appears as a broad singlet.

    • A new singlet appears around δ 1.1 ppm with an integration of 3H, representing the new methyl group added by the Grignard reagent to the C3 position.

The carbon NMR spectrum provides the most unequivocal evidence of the reaction.

  • 2-Methyl-3-heptanone (Precursor): The spectrum is dominated by the carbonyl carbon signal, which is significantly deshielded and appears far downfield, typically around δ 215 ppm .[13]

  • 2,3-Dimethyl-3-heptanol (Product):

    • The most dramatic change is the disappearance of the carbonyl peak at ~δ 215 ppm.

    • A new peak appears significantly upfield in the range of δ 70-80 ppm . This signal corresponds to the carbon atom now bonded to the hydroxyl group (C3), known as the carbinol carbon.

    • A new peak appears in the aliphatic region (around δ 25-30 ppm) corresponding to the carbon of the newly added methyl group.

CompoundKey ¹³C NMR Signal (δ, ppm)Assignment
2-Methyl-3-heptanone ~215C=O (Carbonyl Carbon)
2,3-Dimethyl-3-heptanol 70-80C-OH (Carbinol Carbon)
Caption: Key ¹³C NMR chemical shift comparison.
Mass Spectrometry (MS): Analyzing Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that help confirm the structure.

  • 2-Methyl-3-heptanone (Precursor): The molecular ion peak (M⁺) will be observed at m/z = 128 .[7] Key fragmentation patterns include alpha-cleavage on either side of the carbonyl group, leading to fragments such as m/z = 85 (loss of -C₃H₇) and m/z = 57 (loss of -C₄H₉CO).

  • 2,3-Dimethyl-3-heptanol (Product): The molecular ion peak is often weak or absent in the mass spectra of tertiary alcohols. However, its molecular weight is confirmed at 144 g/mol .[8] The spectrum is typically dominated by:

    • A peak corresponding to the loss of water (M-18), at m/z = 126 .

    • Alpha-cleavage, where the bond between C3 and C4 or C3 and C2 breaks. The most stable carbocation is formed by the loss of the largest alkyl group (the butyl group), resulting in a prominent peak at m/z = 87 .[8]

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
2-Methyl-3-heptanone 12885, 57
2,3-Dimethyl-3-heptanol 144 (often weak/absent)126 (M-18), 87
Caption: Comparison of molecular ions and key fragments.

Analytical Workflow: From Reaction to Confirmation

The process of verifying the synthesis follows a logical and self-validating workflow. Each analytical step provides a piece of the puzzle, culminating in a confident structural assignment.

G cluster_analysis Spectroscopic Analysis start Start: 2-Methyl-3-heptanone reaction Grignard Reaction + Workup start->reaction product Crude Product: 2,3-Dimethyl-3-heptanol reaction->product purify Purification (Distillation) product->purify final Pure Product purify->final ir IR: - C=O peak gone? - O-H peak present? final->ir nmr NMR (¹H & ¹³C): - Carbonyl C gone? - Carbinol C present? - New CH₃ group? ir->nmr ms MS: - MW = 144? - Loss of H₂O? - Fragment at m/z 87? nmr->ms

Caption: Self-validating workflow for synthesis and analysis.

Conclusion

References

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25611, 2-Methyl-3-heptanone. [Link]

  • National Institute of Standards and Technology. 3-Heptanone, 2-methyl- in NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140544, 2,3-Dimethyl-3-heptanol. [Link]

  • Gemo, E., et al. (2016). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development. [Link]

  • Bennett, L. R., et al. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]

  • Kryk, H. (2007). On-line monitoring of Grignard reactions. HZDR. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. YouTube. [Link]

  • Gemo, E., et al. (2016). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. ResearchGate. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Note: While this is a general reference for NMR, specific shifts for the title compounds are compiled from spectral databases. A similar, more recent article is: Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140545, 2,4-Dimethyl-3-heptanol. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140543, 2,2-Dimethyl-3-heptanol. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • National Institute of Standards and Technology. 3-Heptanone, 2-methyl- Gas Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8051, 2-Heptanone. [Link]

  • Leah4sci. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

  • National Institute of Standards and Technology. 3-Heptanol, 2-methyl- IR Spectrum. [Link]

  • Brainly. (2023). Consider the IR, 1H-NMR, and 13C-NMR spectra of the compound with the molecular formula C7H16O. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment for Handling 2,3-Dimethyl-3-heptanol

[1][2][3][4][5]

CAS: 19549-71-4 Chemical Class: Tertiary Aliphatic Alcohol Primary Hazards: Skin/Eye Irritant, Combustible Liquid

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must emphasize that while 2,3-Dimethyl-3-heptanol is not classified as acutely toxic (like methanol) or highly corrosive (like strong acids), its lipophilic nature and volatility profile present specific operational risks often overlooked in routine screening.

  • Physicochemical Hazard: As a C9 tertiary alcohol, this compound possesses a flash point likely in the range of 60°C–70°C (estimated based on isomeric data). It is classified as a Combustible Liquid .[1] While it does not pose an immediate explosion hazard at room temperature, heating it for synthesis or distillation significantly increases vapor density, creating a flammability risk if ignition sources are present.

  • Biological Interaction: The hydrophobic alkyl chain allows this solvent to defat skin rapidly, leading to dermatitis. More critically, tertiary alcohols are metabolically stable and can persist in tissue longer than primary alcohols, making protection against systemic absorption via skin crucial.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mL of 2,3-Dimethyl-3-heptanol.

Hand Protection Strategy

Do not use Latex. Natural rubber latex degrades rapidly upon exposure to aliphatic alcohols, swelling and losing mechanical integrity.

Contact TypeMaterialMin. ThicknessBreakthrough TimeScientific Rationale
Incidental (Splash) Nitrile 0.11 mm (4-5 mil)~30 MinutesNitrile provides excellent resistance to aliphatic hydrocarbon chains.[2] It prevents immediate permeation during accidental splashes.[3]
Prolonged (Immersion) Butyl Rubber 0.3 mm (12 mil)>480 MinutesThe dense cross-linking of butyl rubber offers the highest impermeability to medium-chain alcohols, preventing saturation.
Mechanical Neoprene 0.5 mm>240 MinutesRecommended for handling rough drums or equipment where abrasion resistance is required alongside chemical protection.
Eye & Face Protection [4][3][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient because the surface tension of C9 alcohols allows them to "creep" around lenses if splashed.

  • High Volume (>1L): Face shield required over goggles to protect the neck and face from projectile liquid.

Respiratory & Body Protection [3][5][1][6]
  • Engineering Control (Primary): All transfers must occur inside a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Respirator (Secondary): If hood work is impossible, use a half-face respirator with Organic Vapor (OV) cartridges (Black Band).

  • Body: 100% Cotton lab coat (flame-resistant preferred). Synthetic blends can melt into the skin if the combustible liquid ignites.

Decision Logic: PPE Selection

The following decision tree illustrates the protocol for selecting the correct glove and respiratory protection based on the operational scale.

PPE_SelectionstartStart: Handling 2,3-Dimethyl-3-heptanolvolume_checkVolume / Exposure Type?start->volume_checksplashIncidental Contact(Pipetting, HPLC vials)volume_check->splashimmersionProlonged Contact(Synthesis, Distillation)volume_check->immersionglove_nitrileGLOVES: Disposable Nitrile(Change every 30 mins)splash->glove_nitrileglove_butylGLOVES: Butyl Rubber orThick Neopreneimmersion->glove_butylvent_checkIs Fume Hood Available?glove_nitrile->vent_checkglove_butyl->vent_checkrespirator_noneRESPIRATORY: None required(Hood sash < 18 inches)vent_check->respirator_noneYesrespirator_ovRESPIRATORY: Half-face Maskw/ Organic Vapor Cartridgesvent_check->respirator_ovNo

Caption: Decision logic for selecting appropriate hand and respiratory protection based on exposure duration and engineering controls.

Operational Handling Protocols
A. Transfer & Dispensing
  • Static Control: Although the flash point is moderate, static discharge can ignite heated vapors. Ground and bond containers when transferring volumes >4 Liters.

  • Viscosity Management: 2,3-Dimethyl-3-heptanol is more viscous than ethanol. Use wide-bore pipette tips or pour slowly to prevent "glugging" and splashing.

  • Decontamination: This chemical is "greasy" and water-insoluble.

    • Protocol: Do not rinse glassware with water immediately. Rinse first with Acetone or Ethanol to solubilize the residue, then wash with soap and water.

B. Spill Management (Self-Validating System)

This protocol uses a "Stop/Go" logic to ensure safety before action.

  • Assess: Is the spill >100 mL or outside the fume hood?

    • Yes:Evacuate the immediate area. Alert safety officer.

    • No: Proceed to clean up.[9][10]

  • Isolate: Turn off hot plates and stirrers. Remove ignition sources.[4][3][9][6][11]

  • Absorb: Do not use paper towels (combustible). Use Vermiculite or Clay-based absorbent .

  • Dispose: Scoop absorbed material into a sealed bag labeled "Organic Debris."

Storage & Logistics[10]
  • Incompatibilities: Store away from Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) and Acid Chlorides . Reaction with acid chlorides will generate HCl gas and heat.

  • Shelving: Flammable/Solvent cabinet. Store below eye level.[8]

  • Shelf Life: Tertiary alcohols are generally stable to oxidation compared to primary alcohols, but hygroscopicity can be an issue. Keep containers tightly sealed under nitrogen if anhydrous conditions are required.

Disposal Strategy

Regulatory Classification: Non-Halogenated Organic Solvent.

  • Do NOT pour down the drain.[9] The compound is insoluble and will float, creating a flammability hazard in plumbing traps.

  • Waste Stream: Collect in High-Density Polyethylene (HDPE) or Glass carboys labeled "Non-Halogenated Organic Waste."

  • Co-mingling: Compatible with acetone, methanol, and hexane waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140544, 2,3-Dimethyl-3-heptanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[12] Retrieved from [Link]

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